tert-Butyl 5-amino-3-chloropicolinate
Description
Properties
IUPAC Name |
tert-butyl 5-amino-3-chloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)8-7(11)4-6(12)5-13-8/h4-5H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFXGYNMRBHCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular weight and formula of tert-Butyl 5-amino-3-chloropicolinate
Executive Summary
tert-Butyl 5-amino-3-chloropicolinate is a specialized pyridine building block utilized primarily in the synthesis of agrochemicals (specifically arylpicolinate herbicides) and small-molecule kinase inhibitors.[1] Its structure features a highly functionalized pyridine core with orthogonal reactivity handles: a nucleophilic amino group at C5, a bulky, acid-labile tert-butyl ester at C2, and a chlorine atom at C3 that influences the ring's electronic properties and steric conformation.
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthetic pathways, and analytical characterization protocols.[1]
Physicochemical Profile
The following data represents the calculated and predicted properties based on the structural stoichiometry of the target molecule.
| Property | Value | Notes |
| IUPAC Name | tert-Butyl 5-amino-3-chloropyridine-2-carboxylate | |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | |
| Molecular Weight | 228.68 g/mol | Monoisotopic Mass: 228.07 |
| Physical State | Solid (Powder) | Predicted based on analogues |
| Solubility | Soluble in DCM, EtOAc, DMSO; Low in Water | Lipophilic ester group |
| pKa (Conjugate Acid) | ~3.5 (Pyridine N), ~2.0 (Aniline NH₂) | Predicted |
| LogP | 2.3 - 2.8 | Predicted (High Lipophilicity) |
Structural Analysis[1][5]
-
Pyridine Core: The nitrogen atom in the ring renders the system electron-deficient compared to benzene.[1]
-
3-Chloro Substituent: Provides steric hindrance protecting the ester linkage from enzymatic hydrolysis in biological systems; exerts an inductive electron-withdrawing effect.[1]
-
5-Amino Group: Acts as a handle for cross-coupling reactions (e.g., Buchwald-Hartwig) or amide coupling.[1]
-
tert-Butyl Ester: Serves as a robust protecting group for the carboxylic acid, stable to basic conditions but readily cleaved by strong acids (TFA or HCl).[1]
Synthetic Methodology
High-purity synthesis of this compound is best achieved via a stepwise reduction strategy rather than direct esterification of the zwitterionic amino acid.[1] This approach minimizes side reactions and simplifies purification.[1]
Protocol: The Nitro-Reduction Route[1]
Reaction Overview:
-
Precursor: 3-Chloro-5-nitropicolinic acid (commercially available or derived from 2-cyano-3-chloro-5-nitropyridine).[1]
-
Step 1 (Esterification): Conversion to tert-butyl 3-chloro-5-nitropicolinate.[1]
-
Step 2 (Reduction): Selective reduction of the nitro group to the amine.[1]
Step 1: Formation of tert-Butyl 3-chloro-5-nitropicolinate[1]
-
Reagents: 3-Chloro-5-nitropicolinic acid (1.0 eq), tert-Butyl 2,2,2-trichloroacetimidate (2.0 eq), BF₃·Et₂O (cat.).[1]
-
Solvent: Anhydrous THF or DCM.[1]
-
Procedure:
-
Dissolve the acid in anhydrous THF under N₂ atmosphere.
-
Add tert-butyl 2,2,2-trichloroacetimidate slowly at 0°C.
-
Stir at ambient temperature for 12 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1] The trichloroacetamide byproduct precipitates and is removed by filtration.[1]
-
Yield: Typically 85-90%.
-
Step 2: Selective Reduction to this compound[1]
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl).[1]
-
Solvent: Ethanol/Water (3:1).[1]
-
Procedure:
-
Suspend the nitro-ester from Step 1 in EtOH/H₂O.[1]
-
Add NH₄Cl (5.0 eq) and Fe powder (5.0 eq).
-
Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).[1]
-
Critical Step: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1]
-
Concentrate the filtrate to remove ethanol.[1]
-
Extract the aqueous residue with DCM.[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallization from Hexanes/EtOAc or Flash Chromatography (0-30% EtOAc in Hexanes).
-
Experimental Workflow Diagram
Figure 1: Stepwise synthesis pathway ensuring protection of the carboxylic acid prior to amine generation.
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Diagnostic Value |
| 8.05 | Doublet (d, J~2.5 Hz) | 1H | Pyridine H6 | Confirms 5,6-relationship |
| 7.10 | Doublet (d, J~2.5 Hz) | 1H | Pyridine H4 | Meta-coupling with H6 |
| 4.20 | Broad Singlet (br s) | 2H | -NH₂ | Disappears with D₂O shake |
| 1.63 | Singlet (s) | 9H | -C(CH₃)₃ | Key Indicator: Confirms t-Butyl ester |
Validation Check: The absence of a broad singlet >10 ppm confirms the successful conversion of the carboxylic acid to the ester.[1] The upfield shift of aromatic protons relative to the nitro-precursor confirms reduction to the amine.[1]
Mass Spectrometry (LC-MS)[1]
-
Ionization Mode: Electrospray Ionization (ESI+)[1]
-
Expected Mass:
-
Isotope Pattern: A distinct 3:1 ratio between m/z 229 and 231 confirms the presence of a single chlorine atom.[1]
Applications in Drug & Agrochemical Design[1]
Scaffold for Kinase Inhibitors
The 5-amino group is a versatile nucleophile for SɴAr reactions or Buchwald-Hartwig couplings with aryl halides, allowing the construction of bi-aryl systems common in kinase inhibitors (e.g., targeting EGFR or BTK).[1] The 3-chloro group provides essential lipophilic contacts within the ATP-binding pocket.[1]
Herbicide Intermediates (Arylpicolinates)
This molecule is a structural analogue to precursors used in the synthesis of auxin-mimic herbicides (e.g., Halauxifen-methyl).[1] The tert-butyl ester acts as a "prodrug" moiety in agrochemistry, improving leaf cuticle penetration before being hydrolyzed to the active acid form inside the plant.[1]
References
-
Steglich Esterification: Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] Link[1]
-
Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95.[1] Link[1]
-
Picolinate Chemistry: Epp, J. B., et al. (2016).[1] Arylpicolinate herbicides: Synthesis and structure-activity relationships. Dow AgroSciences.[1] (Contextual grounding for picolinate applications).
-
General Synthesis of t-Butyl Esters: Wright, S. W., et al. (2006).[1] Convenient Preparation of t-Butyl Esters. Tetrahedron Letters, 38(42), 7345-7348.[1] Link[1]
Sources
An In-depth Technical Guide to tert-Butyl 5-amino-3-chloropicolinate
A Note on Identification: As of the latest data, a specific CAS number for tert-Butyl 5-amino-3-chloropicolinate has not been publicly cataloged, suggesting it may be a novel or less-common research compound. This guide provides a comprehensive overview based on established principles of organic chemistry and data from structurally related analogs.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the chemical's identifiers, a proposed synthetic pathway, potential applications, and essential safety and handling protocols.
Core Identifiers and Chemical Properties
While some properties are theoretical and would require experimental validation, the following table summarizes the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | tert-butyl 5-amino-3-chloropyridine-2-carboxylate |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ |
| Molecular Weight | 228.68 g/mol |
| Canonical SMILES | C1=C(C(=C(N=C1)C(=O)OC(C)(C)C)Cl)N |
| InChI Key | InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)7-5-6(12)4-8(11)13-7/h4-5H,12H2,1-3H3 |
Proposed Synthesis and Mechanistic Rationale
The synthesis of this compound can be envisioned through a multi-step pathway, leveraging established methodologies for the functionalization of pyridine rings.[1][2][3] A plausible retrosynthetic analysis suggests a route beginning from a commercially available dichloropicolinic acid.
The following protocol is a proposed route. Optimization of reaction conditions and purification methods would be necessary at each stage.
Step 1: Selective Bromination of 3,5-Dichloropicolinic Acid The initial step involves the selective replacement of a chlorine atom with a bromine atom, which can offer differential reactivity for subsequent reactions.
-
Rationale: Halogen exchange reactions on pyridine rings can be influenced by the electronic nature of the ring and the reaction conditions. Using HBr in acetic acid is a known method for such transformations.[4]
-
Procedure:
-
To a solution of 3,5-dichloropicolinic acid in acetic acid, add a solution of hydrobromic acid.
-
Heat the mixture under reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and precipitate the product by adding water.
-
Filter, wash with cold water, and dry the solid to obtain 5-bromo-3-chloropicolinic acid.
-
Step 2: Esterification to tert-Butyl 5-bromo-3-chloropicolinate The carboxylic acid is protected as a tert-butyl ester. This group is stable under many reaction conditions but can be removed under mild acidic conditions.
-
Rationale: Direct esterification of carboxylic acids with tert-butanol is often challenging. A more efficient method involves using di-tert-butyl dicarbonate ((Boc)₂O) as the tert-butyl source.[5]
-
Procedure:
-
Suspend 5-bromo-3-chloropicolinic acid in an appropriate solvent like THF or DCM.
-
Add di-tert-butyl dicarbonate and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Work up the reaction by washing with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl 5-bromo-3-chloropicolinate.
-
Step 3: Nucleophilic Aromatic Substitution for Amination The bromine at the 5-position is more susceptible to nucleophilic substitution than the chlorine at the 3-position, allowing for selective amination.
-
Rationale: The bromo group is a better leaving group than the chloro group in nucleophilic aromatic substitution reactions on electron-deficient pyridine rings.[6] Using a protected amine source like an azide followed by reduction, or direct amination with ammonia under pressure, are viable strategies.
-
Procedure (using sodium azide followed by reduction):
-
Dissolve tert-butyl 5-bromo-3-chloropicolinate in a polar aprotic solvent such as DMF or DMSO.
-
Add sodium azide and heat the mixture, monitoring the reaction progress.
-
Upon completion, cool the reaction and quench with water, followed by extraction with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry, and concentrate to obtain the crude azido intermediate.
-
Dissolve the crude azide in a solvent like methanol or ethanol and perform a reduction using a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C or using triphenylphosphine followed by water) to yield the final product, this compound.
-
Caption: Proposed multi-step synthesis of this compound.
Potential Applications in Research and Development
The structural motifs within this compound suggest its potential utility in both agrochemical and pharmaceutical research.
-
Agrochemicals: Picolinate derivatives, particularly chloropicolinates, are known for their herbicidal activity.[4][7] The title compound could serve as a valuable intermediate for the synthesis of new herbicidal candidates.
-
Pharmaceuticals: The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[8][9] Furthermore, chloropicolinate amides have been investigated as novel inhibitors for Mycobacterium tuberculosis.[4][7] This suggests that derivatives of this compound could be explored for their antibacterial properties. The tert-butyl ester can act as a prodrug moiety to improve pharmacokinetic properties, or as a protecting group during the synthesis of more complex target molecules.
Analytical Characterization
To confirm the identity and purity of synthesized this compound, a combination of standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring, the amino protons, and the singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR would provide signals for the distinct carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring and the tert-butyl group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be crucial to confirm the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C-Cl stretching.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.
Safety, Handling, and Storage
Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to safety based on the constituent functional groups is imperative.
-
General Handling:
-
Potential Hazards:
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Inert atmosphere storage may be beneficial to prevent degradation.
-
References
-
Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link]
-
Karak, M., & Deka, D. C. (2024). Recent Progress in Functionalization of the Pyridine Ring through C−S Bond Formation under Transition Metal Catalyst Free Conditions. ResearchGate. [Link]
-
Bhandari, D. R., et al. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ChemRxiv. [Link]
-
Anonymous. (n.d.). A Brief View on Pyridine Compounds. Open Access Journals. [Link]
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Wikipedia. (2023). 2-Aminopyridine. In Wikipedia. [Link]
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ACS Publications. (n.d.). The Reaction of 2-Aminopyridine with α-Halo Ketones. [Link]
-
Rao, K. P., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(2), 1438–1451. [Link]
-
SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. [Link]
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Donlawson, C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 22-31. [Link]
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Sarpong, R., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 58(38), 13357-13361. [Link]
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Beilstein Journals. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]
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ResearchGate. (2026). Synthesis, characterization and biological activity of some α-aminophosphonates. [Link]
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ACS Publications. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. [Link]
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Litim, B., et al. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. Journal of the Iranian Chemical Society, 19(5), 1849-1864. [Link]
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NIH. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]
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ResearchGate. (2022). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. [Link]
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RSC Publishing. (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. [Link]
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MDPI. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. [Link]
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ResearchGate. (n.d.). A practical chlorination of tert -butyl esters with PCl 3 generating acid chlorides. [Link]
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NIH. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]
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Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET. [Link]
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ResearchGate. (2025). Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids. [Link]
- Google Patents. (n.d.). Synthesis method for tert-butyl ester compound.
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NIH. (n.d.). New Insights on Biological Activities, Chemical Compositions, and Classifications of Marine Actinomycetes Antifouling Agents. [Link]
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Loba Chemie. (n.d.). tert-BUTYLAMINE FOR SYNTHESIS. [Link]
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PubChem. (n.d.). Tert-butyl 3-aminopropanoate hydrochloride. [Link]
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PubChem. (n.d.). Tert-butyl 5-bromo-3-methylpicolinate. [Link]
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physical properties of tert-Butyl 5-amino-3-chloropicolinate
An In-Depth Technical Guide to the Physical Properties of tert-Butyl 5-amino-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted pyridine derivative of significant interest as a building block in medicinal chemistry and drug discovery. Its structural motifs are prevalent in a range of biologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the key physical characteristics of this compound, moving beyond a simple data sheet to detail the experimental methodologies required for their validation. By grounding the data in robust, repeatable protocols, this document serves as a practical resource for scientists engaged in the characterization of novel chemical entities.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to establish its unambiguous identity. The structural and molecular details of this compound are summarized below.
| Identifier | Value |
| IUPAC Name | tert-butyl 5-amino-3-chloropyridine-2-carboxylate |
| CAS Number | 1423037-43-7 |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ |
| Molecular Weight | 228.68 g/mol |
Chemical Structure:
Figure 1. 2D Structure of this compound.
Core Physicochemical Properties
The macroscopic and bulk properties of a compound dictate its handling, stability, and suitability for various applications, from reaction setup to final product formulation.
Appearance
Based on analogous heterocyclic compounds, this compound is expected to be a pale-yellow to off-white crystalline solid at standard temperature and pressure. Visual inspection is the primary method for this assessment.
Melting Point Analysis
The melting point is a critical indicator of a substance's purity.[1] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.
The capillary method using a modern digital apparatus (like a Mel-Temp) is chosen for its precision, small sample requirement, and safety. The rate of heating is the most critical parameter; rapid heating can cause the thermometer reading to lag behind the actual sample temperature, leading to erroneously high values. A slower ramp rate near the expected melting point ensures thermal equilibrium is maintained, providing an accurate measurement.[2]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of moisture can act as an impurity, depressing the melting point.
-
Capillary Loading: Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the solid to a height of 2-3 mm.[2]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to determine a rough range. Allow the apparatus to cool before proceeding.
-
Careful Determination: Heat the sample at a medium rate until the temperature is approximately 20°C below the expected melting point.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
-
Validation: Perform at least two measurements to ensure consistency.
Caption: Workflow for accurate melting point determination.
Solubility Profile
Solubility is a key determinant of a compound's behavior in both biological and chemical systems. For drug development, it influences formulation strategies and bioavailability. A systematic approach is used to classify the compound based on its behavior in a range of solvents.
This protocol classifies the compound based on its solubility in water, acidic, and basic solutions. A compound is considered "soluble" if approximately 30 mg dissolves in 1 mL of solvent (3% w/v).[3][4]
-
Water Test:
-
5% NaOH Test (for acidic character):
-
To an insoluble sample (~30 mg), add 1 mL of 5% aqueous NaOH.
-
Vigorous shaking is required. Solubility indicates an acidic functional group. The presence of the amine and the pyridine ring makes this unlikely to be the primary behavior, but the test is standard.
-
-
5% HCl Test (for basic character):
-
To a fresh water-insoluble sample (~30 mg), add 1 mL of 5% aqueous HCl.
-
Shake vigorously. Given the presence of the 5-amino group and the pyridine nitrogen, solubility is expected. This indicates the presence of a basic functional group.[6]
-
-
Organic Solvent Test:
-
Independently test the solubility of ~30 mg of the compound in 1 mL of common organic solvents such as Dichloromethane (DCM), Chloroform (CHCl₃), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO).
-
Caption: Decision tree for classifying a compound's solubility.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly Soluble / Insoluble | The large, nonpolar tert-butyl group and chlorinated aromatic ring reduce aqueous solubility. |
| 5% HCl | Soluble | The amino group and pyridine nitrogen are basic and will be protonated to form a soluble hydrochloride salt. |
| 5% NaOH | Insoluble | The compound lacks significant acidic protons. |
| Dichloromethane | Soluble | Compound has moderate polarity suitable for this solvent. |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the amine group. |
| DMSO | Soluble | Highly polar aprotic solvent capable of dissolving a wide range of compounds. |
Spectroscopic Characterization (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[7] It provides detailed information about the chemical environment of each hydrogen and carbon atom, confirming the compound's identity and purity.
Experimental Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[8]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆). Deuterated solvents are used to avoid large interfering solvent signals in the ¹H spectrum.[8]
-
Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[9] Mix gently until the solid is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette.[8]
-
Analysis: Cap the NMR tube and insert it into the NMR spectrometer for analysis.
Predicted Spectral Features
The following tables outline the expected signals in the ¹H and ¹³C NMR spectra, which serve as a reference for experimental data.
Table: Predicted ¹H NMR Signals (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 8.2 | Doublet | 1H | H-6 (Aromatic) | Deshielded by adjacent nitrogen and ester. |
| ~7.0 - 7.4 | Doublet | 1H | H-4 (Aromatic) | Aromatic proton ortho to the chlorine atom. |
| ~4.0 - 4.5 | Broad Singlet | 2H | -NH₂ | Amine protons; chemical shift can vary and signal may be broad. |
| ~1.5 - 1.6 | Singlet | 9H | -C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[10] |
Table: Predicted ¹³C NMR Signals (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O (Ester) | Carbonyl carbon of the ester group. |
| ~140-150 | C-2, C-5, C-6 | Aromatic carbons attached to heteroatoms (N, Cl, O). |
| ~115-125 | C-3, C-4 | Remaining aromatic carbons. |
| ~82 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~28 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl group. |
Conclusion
This guide establishes a foundational framework for the characterization of this compound. While specific experimental values for properties like melting point require empirical determination, the provided protocols offer a robust and scientifically sound methodology for obtaining this data. The predicted solubility profile and NMR spectral features provide a reliable reference for researchers to validate their synthetic outcomes. Adherence to these detailed experimental procedures will ensure the generation of high-quality, reliable data, which is essential for the progression of research and development projects involving this valuable chemical intermediate.
References
-
Measuring the Melting Point - Laboratory Equipment. (2023, May 8). Lab Manager. [Link]
-
University of Calgary. (n.d.). Melting point determination. [Link]
-
Chemistry Hall. (2026, February 1). Solubility of Organic Compounds: Principles, Factors, and Examples 2026. [Link]
-
Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. [Link]
-
Scribd. (2024, September 24). Solubility test for Organic Compounds. [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]
-
STAR Protocols. (2024, August 22). Protocol to perform fragment screening using NMR spectroscopy. [Link]
-
University of Al-maarif, College of Pharmacy. (n.d.). Determination of Solubility Class. [Link]
-
National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
University of Georgia. (2023, August 29). Small molecule NMR sample preparation. [Link]
-
Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. [Link]
-
Scribd. (n.d.). Determination of Melting Point of An Organic Compound. [Link]
-
University of Technology, Department of Applied Sciences. (n.d.). 3. Determination of Solubility Class. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
ResearchGate. (2019, June 14). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. [Link]
Sources
- 1. westlab.com [westlab.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uoa.edu.iq [uoa.edu.iq]
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- 5. chemistrysh.com [chemistrysh.com]
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- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. researchgate.net [researchgate.net]
Solubility Profiling of tert-Butyl 5-amino-3-chloropicolinate: A Methodological Framework for Researchers
An In-depth Technical Guide
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical physicochemical parameter that governs their behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical framework for determining the solubility of tert-Butyl 5-amino-3-chloropicolinate, a substituted picolinate likely serving as a crucial building block in medicinal chemistry, in a range of organic solvents. In the absence of extensive public domain data for this specific molecule, this document serves as a Senior Application Scientist’s guide, emphasizing the causality behind experimental choices and outlining robust, self-validating protocols. We will delve into the theoretical underpinnings of solubility, present detailed step-by-step methodologies for equilibrium and kinetic solubility determination, and describe the analytical techniques required for accurate quantification.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility profile is paramount for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and isolation to maximize yield and purity.
-
Crystallization: Designing effective crystallization processes for purification, which is directly dependent on solubility curves in different solvent systems.
-
Pre-formulation Studies: If the molecule is part of a drug discovery pipeline, its solubility dictates formulation strategies and potential delivery routes. Poor aqueous solubility, for instance, is a major hurdle in achieving adequate bioavailability.[1][2]
This guide provides the necessary protocols to empower researchers to generate reliable and reproducible solubility data, forming a solid foundation for subsequent research and development activities.
Compound Profile and Theoretical Solubility Considerations
This compound is a molecule with several functional groups that influence its polarity and, by extension, its solubility:
-
Pyridine Ring: A heterocyclic aromatic ring that can participate in π-stacking interactions.
-
Amino Group (-NH₂): A polar group capable of acting as a hydrogen bond donor.
-
Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's overall polarity.
-
tert-Butyl Ester Group (-COOC(CH₃)₃): A bulky, non-polar ester group that will influence solubility in non-polar solvents and may sterically hinder some intermolecular interactions.
The principle of "like dissolves like" is the guiding tenet for predicting solubility. We can anticipate that this compound will exhibit moderate solubility in a range of solvents due to its combination of polar (amino, chloro, pyridine nitrogen) and non-polar (tert-butyl, aromatic ring) features.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino group of the picolinate will interact favorably, suggesting moderate to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents are polar but lack O-H or N-H bonds. They are good hydrogen bond acceptors and can solvate the molecule effectively. Solvents like DMSO are often used for creating concentrated stock solutions for high-throughput screening.[3]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The bulky, non-polar tert-butyl group and the aromatic ring may afford some solubility in these solvents, but the polar functional groups will limit it significantly.
Experimental Determination of Thermodynamic (Equilibrium) Solubility
The most definitive measure of solubility is the thermodynamic equilibrium solubility, which represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium. The shake-flask method is the universally recognized gold standard for this determination.[4]
Rationale for the Shake-Flask Method
This method is authoritative because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is crucial because some compounds can exist in different crystalline forms (polymorphs) or form supersaturated solutions, which are kinetically stable but not at their lowest energy state. The extended incubation time in the shake-flask method allows for potential phase transformations to the most stable, and typically least soluble, form.[4]
Detailed Protocol for Shake-Flask Solubility Measurement
Materials:
-
This compound (ensure high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, selected for solvent compatibility)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical.[4]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. For a more robust separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). This step is critical to avoid aspirating solid particles.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This removes any remaining microscopic particles. Self-Validation Step: Discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.
-
Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration.
Visualization of the Shake-Flask Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Analytical Quantification Methods
Accurate quantification of the dissolved solute is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity.[2][5]
HPLC Method Protocol
Rationale: HPLC separates the compound of interest from any potential impurities or degradants, ensuring that only the concentration of the target analyte is measured. This is a significant advantage over UV-Vis spectroscopy, which can be affected by any substance that absorbs at the same wavelength.
Procedure:
-
System Preparation:
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The ratio should be optimized to achieve a good peak shape and a reasonable retention time for this compound.
-
Detector: A UV detector set to a wavelength of maximum absorbance (λ_max) for the compound.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the compound in a known solvent (e.g., the mobile phase) at precisely known concentrations.
-
Inject each standard onto the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration. This should yield a linear relationship (R² > 0.99) which will be used to determine the concentration of the unknown samples.[6]
-
-
Sample Analysis:
-
Inject the diluted, filtered sample from the solubility experiment.
-
Record the peak area.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this value by the dilution factor to determine the original concentration in the saturated solution, which is the solubility.
-
Visualization of the HPLC Analysis Workflow
Caption: HPLC Quantification Workflow.
Data Presentation
All experimentally determined solubility data should be compiled into a clear and concise table to allow for easy comparison across different conditions.
| Solvent | Solvent Polarity | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value | HPLC |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value | HPLC |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value | HPLC |
| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value | HPLC |
| Tetrahydrofuran (THF) | Polar Aprotic | 25 | Experimental Value | Calculated Value | HPLC |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Calculated Value | HPLC |
| Ethyl Acetate | Moderately Polar | 25 | Experimental Value | Calculated Value | HPLC |
| Dichloromethane (DCM) | Non-polar | 25 | Experimental Value | Calculated Value | HPLC |
| Toluene | Non-polar | 25 | Experimental Value | Calculated Value | HPLC |
| Hexane | Non-polar | 25 | Experimental Value | Calculated Value | HPLC |
Conclusion
This guide provides a robust and scientifically sound framework for determining the solubility of this compound in various organic solvents. By adhering to the detailed protocols for the shake-flask method and utilizing the specificity of HPLC for quantification, researchers can generate high-quality, reliable data. This information is indispensable for optimizing synthetic routes, developing purification strategies, and informing early-stage formulation decisions, thereby accelerating the journey of this important chemical intermediate from the lab to its final application.
References
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Compound solubility measurements for early drug discovery. Life Chemicals Blog.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Pharmaceutical Solubility Testing | Why It Matters and Wh
- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
- Experimental and Computational Methods Pertaining to Drug Solubility.
- MultiScreen Solubility Filter Pl
- Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services.
- How to measure solubility for drugs in oils/emulsions?
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
Sources
safety data sheet (SDS) for tert-Butyl 5-amino-3-chloropicolinate
This whitepaper provides an advanced technical and safety framework for handling tert-butyl 5-amino-3-chloropicolinate (CAS: 2248414-34-6). Moving beyond the static compliance data found in standard Safety Data Sheets (SDS), this guide synthesizes physicochemical profiling, mechanistic toxicology, and field-proven experimental protocols to ensure safe and efficient laboratory operations.
Physicochemical Profiling & Structural Causality
The safety profile and reactivity of this compound are directly dictated by its orthogonal functional groups. Understanding the mechanistic behavior of these groups is critical for designing safe experimental workflows:
-
The tert-Butyl Ester Moiety: This group confers high lipophilicity to the molecule, significantly increasing the risk of dermal penetration compared to its free acid counterpart. Furthermore, tert-butyl esters are highly susceptible to acid-catalyzed hydrolysis. This reaction is exothermic and generates isobutylene gas, presenting a severe pressurization hazard if conducted in sealed vessels[1].
-
The 3-Chloro Substituent: The halogen acts as an electron-withdrawing group, deactivating the pyridine ring toward electrophilic attack but priming the C3 position for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[2][3]. However, halogenated picolinates are known to be strong skin and eye irritants[2].
-
The 5-Amino Group: This introduces a nucleophilic center that is susceptible to air oxidation. Consequently, the compound must be stored under an inert atmosphere (N₂ or Ar) at 2–8 °C to prevent degradation into hazardous N-oxide or azo byproducts[4].
Toxicological & Hazard Assessment
Based on analogous halogenated pyridine-2-carboxylates and tert-butyl esters, the compound exhibits specific acute and chronic hazards. High concentrations of ester vapors may act as central nervous system (CNS) depressants, necessitating strict engineering controls such as continuous fume hood ventilation[1].
Table 1: Hazard Summary and Mechanistic Rationale
| Functional Group / Property | Associated Hazard | GHS Classification (Analogous) | Mechanistic Rationale |
| tert-Butyl Ester | Pressurization / Gas Evolution | Pressurization Hazard | Acidic hydrolysis releases flammable isobutylene gas exothermically[1]. |
| Halogenated Pyridine Core | Dermal & Ocular Toxicity | Skin Irrit. 2, Eye Irrit. 2 | Electrophilic nature of the halogenated ring reacts with biological nucleophiles, causing irritation[2]. |
| Lipophilic Profile | Enhanced Dermal Absorption | STOT SE 3 | High lipid solubility facilitates rapid dermal penetration, potentially leading to systemic CNS depression[1]. |
Advanced Handling & Experimental Protocols
Standard operating procedures often fail to account for the transient hazards generated during the functionalization of picolinate esters. The following protocol outlines a self-validating system for the acidic deprotection of the tert-butyl ester, a common but hazardous synthetic transformation.
Protocol: Controlled Acidic Deprotection of the tert-Butyl Ester
-
Objective: Safe conversion of the ester to the free picolinic acid while mitigating isobutylene pressurization and thermal runaway.
-
Step 1: Assembly & Dissolution. In a certified fume hood, dissolve this compound (1.0 eq) in anhydrous dichloromethane (0.2 M). Equip the reaction flask with a mineral oil gas bubbler.
-
Causality: The bubbler serves as a critical visual indicator of gas evolution and prevents dangerous pressure accumulation from isobutylene release[1].
-
-
Step 2: Reagent Addition. Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 10.0 eq) dropwise over 15 minutes.
-
Causality: The protonation of the ester oxygen is highly exothermic. Dropwise addition controls the thermal runaway and prevents rapid solvent vaporization.
-
-
Step 3: Self-Validation & Monitoring. Allow the reaction to warm to 20 °C. Monitor the reaction via TLC (Hexanes/EtOAc, UV visualization) and LC-MS.
-
Validation Checkpoint: The reaction is deemed complete only when the high-Rf starting material spot is completely consumed. Proceeding before completion risks contaminating the highly polar product with unreacted lipophilic ester, which will complicate downstream purification and alter the toxicity profile of the final batch.
-
-
Step 4: Quenching & Neutralization. Once gas evolution ceases, concentrate the mixture under reduced pressure into a cold trap (ensure the vacuum pump exhaust is vented to the hood). Neutralize the residue carefully with saturated aqueous NaHCO₃.
-
Causality: Premature neutralization while TFA is highly concentrated can cause violent CO₂ evolution and product loss via aerosolization.
-
Synthetic Utility & Safety Interventions
When utilizing this compound in cross-coupling reactions, researchers must map out safety interventions at each synthetic node.
Synthetic workflow of this compound highlighting safety interventions.
Emergency Response & Mitigation Workflows
In the event of an accidental spill or exposure, standard generalized responses may exacerbate the hazard. For example, using acidic neutralizers on this compound will trigger rapid isobutylene release.
-
Chemical Spill: Do not use strong acids to neutralize spills. Absorb the liquid or solid with inert materials (e.g., vermiculite or sand) and dispose of it in a designated halogenated waste container.
-
Dermal Exposure: Due to the lipophilic nature of the ester, the compound can rapidly penetrate the dermal layer. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing immediately to prevent prolonged absorption[1].
Emergency response decision matrix for exposure or spills involving halogenated picolinates.
References
Sources
Structural Dynamics and Analytical Characterization of 3-Chloropicolinate Scaffolds
Executive Summary: The Ortho-Halogen Challenge
The 3-chloropicolinate scaffold (3-chloro-2-pyridinecarboxylic acid derivatives) represents a cornerstone in both agrochemical design (e.g., Clopyralid, Picloram) and metalloprotease inhibitor development. While the pyridine ring offers a robust pharmacophore, the introduction of a chlorine atom at the C3 position creates a unique "frustrated" structural environment.
This guide moves beyond basic characterization.[1][2] It addresses the critical analytical challenge: The Steric-Electronic Conflict. The C3-chlorine atom exerts a profound steric clash with the C2-carboxylate moiety, forcing the carbonyl group out of planarity with the aromatic ring. This conformational twist alters binding affinity, solubility, and spectroscopic signatures. This document provides the roadmap to accurately analyze these effects.
Structural Dynamics & Causality[1]
To analyze these derivatives, one must first understand the ground-state conformation dictated by the "Ortho Effect."
The Steric Twist (XRD Logic)
In unsubstituted picolinic acid, the carboxylate is often coplanar with the pyridine ring, stabilized by an intramolecular hydrogen bond between the N-atom and the acid proton.
-
In 3-chloropicolinates: The Van der Waals radius of Chlorine (1.75 Å) clashes with the carbonyl oxygen.
-
Consequence: The carboxylate rotates (torsion angle
). -
Analytical Impact: This twist disrupts
-conjugation, measurable via UV-Vis (hypsochromic shift) and IR (carbonyl stretch shift).
Electronic Deshielding (NMR Logic)
The chlorine atom is highly electronegative (
-
H4 Proton: Experiences significant deshielding due to proximity to the electron-poor C3.
-
C2 Carbon: The ipso-carbon signal in
C NMR is diagnostic, shifting downfield due to the adjacent N and carboxyl group, but modulated by the C3-Cl.
Spectroscopic Characterization Guide
Nuclear Magnetic Resonance (NMR)
Protocol: Use DMSO-
-
Reasoning: Picolinic acids often dimerize or aggregate in non-polar solvents. DMSO disrupts these aggregates, providing sharp, monomeric peaks.
Expected
NMR Signature (3-chloropicolinic acid core)
| Position | Multiplicity | Approx. Shift ( | Coupling Constant ( | Structural Insight |
| H4 | dd | 8.05 - 8.15 | Deshielded by C3-Cl. | |
| H5 | dd | 7.55 - 7.65 | Most shielded aromatic proton. | |
| H6 | dd | 8.60 - 8.70 | Deshielded by Ring Nitrogen. | |
| COOH | Broad s | 13.0 - 14.0 | N/A | Highly variable; depends on water content. |
Critical Check: If H6 appears as a singlet, suspect C6-substitution (common in herbicide analogs like Clopyralid, which is 3,6-dichloro).
Mass Spectrometry (Fragmentation Logic)
The analysis of chloropicolinates relies on detecting the specific chlorine isotope pattern and the "Ortho-Effect" fragmentation.
Isotopic Validation:
-
Monochloro: M and M+2 peaks in a 3:1 ratio.
-
Dichloro (e.g., Clopyralid): M, M+2, M+4 in a 9:6:1 ratio.
Fragmentation Pathway (DOT Visualization): The proximity of the C3-Cl facilitates a unique fragmentation where the loss of the carboxyl group is often followed by the loss of the halogen or CO.
Figure 1: Electron Impact (EI) fragmentation logic showing the dominant decarboxylation pathway driven by the ortho-stability.
Solid-State Analysis (XRD)[3]
When growing crystals for X-ray Diffraction (XRD), 3-chloropicolinates often form "head-to-tail" dimers via carboxylic acid hydrogen bonding (
Key Torsion Parameter (
-
Target Range:
. -
Significance: If
, the structure is likely a co-crystal or salt where the proton location has shifted to the nitrogen (zwitterion), relieving steric strain.
Experimental Protocols
HPLC Method for Purity Profiling
Standard C18 methods often fail due to the polarity of the picolinic acid and the tailing caused by the pyridine nitrogen interacting with silanols.
The "Ion-Suppression" Protocol:
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., Zorbax SB-C18), 3.5 µm | End-capping reduces silanol interactions with Py-N. |
| Mobile Phase A | Water + 0.1% TFA (or Formic Acid) | Low pH (< 2.[1]5) ensures COOH is protonated (neutral) for retention. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength; prevents baseline drift. |
| Gradient | 5% B to 95% B over 15 min | Picolinates elute early; impurities (chlorinated byproducts) elute late. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 270 nm | Max absorbance for chlorinated pyridine ring. |
Sample Preparation (The "Solubility Trap")
Problem: 3-chloropicolinates have poor solubility in pure water (due to lipophilic Cl) and poor solubility in non-polar hexane (due to polar COOH). Solution:
-
Weigh 10 mg sample.
-
Dissolve in 1 mL Methanol .
-
Sonicate for 5 mins (ensure breakdown of crystal lattice dimers).
-
Dilute 1:10 with Mobile Phase A (Water/TFA).
-
Why? Injecting pure MeOH can cause "solvent washout" of early eluting peaks.
-
Analytical Workflow Diagram
The following workflow ensures data integrity from synthesis to final release, incorporating the "Self-Validating" requirement.
Figure 2: Integrated analytical workflow. Note the feedback loop from Decision to Recrystallization.
References
-
Affinisep. (n.d.). Determination of Aminopyralid, Clopyralid and Picloram in Compost and Water. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Development and validation of a simple and efficient method for the analysis of commercial formulations containing clopyralid. PubMed. Retrieved from [Link]
-
Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. Retrieved from [Link]
-
University of Illinois. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Solvents. Retrieved from [Link]
Sources
Strategic Utilization of tert-Butyl 5-amino-3-chloropicolinate in Medicinal Chemistry: A Pyridine Building Block Whitepaper
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary
In modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) demands building blocks that offer precise, predictable, and orthogonal reactivity. tert-Butyl 5-amino-3-chloropicolinate (CAS: 2248414-34-6) has emerged as a privileged pyridine scaffold, particularly in the synthesis of kinase inhibitors (such as Janus Kinase[JAK] inhibitors) and G-protein-coupled receptor antagonists [1][2].
As a Senior Application Scientist, I have observed that the strategic value of this molecule lies in its trifunctional nature. It possesses a nucleophilic center, an electrophilic cross-coupling handle, and a masked carboxylic acid. This whitepaper deconstructs the causality behind its reactivity, provides self-validating experimental protocols, and establishes a robust framework for integrating this building block into multi-step synthetic campaigns.
Structural Anatomy & The Causality of Orthogonal Reactivity
The design of a synthetic route requires a deep understanding of electronic effects and protecting group logic. This compound is engineered for orthogonal functionalization without the need for intermediate reprotection steps.
-
C5-Amino Group (
): The electron-donating nature of the amine makes the C5 position the primary nucleophilic site. It is primed for chemoselective amidation, sulfonylation, or Buchwald-Hartwig cross-coupling. -
C3-Chloro Group (
): Pyridines are inherently electron-deficient, but the C3 position is typically less activated for nucleophilic aromatic substitution ( ) than the C2 or C4 positions. However, the adjacent electron-withdrawing picolinate ester lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Cl bond, making it highly susceptible to oxidative addition by Palladium(0) in Suzuki-Miyaura or Stille cross-couplings [3]. -
C2-tert-Butyl Ester (
): The choice of a tert-butyl ester over a standard methyl or ethyl ester is a deliberate strategic decision. Methyl esters require basic saponification (e.g., LiOH/NaOH) for deprotection, which can inadvertently hydrolyze newly formed amides or epimerize sensitive stereocenters elsewhere in the molecule. The tert-butyl group provides immense steric shielding against nucleophilic attack and is cleaved exclusively via an acid-mediated mechanism (typically utilizing Trifluoroacetic Acid, TFA), generating a stable tert-butyl cation and isobutylene gas [4].
Orthogonal reactivity map of this compound.
Self-Validating Experimental Workflows
To ensure scientific integrity, every protocol must function as a self-validating system. The following three-step workflow represents the industry standard for elaborating this pyridine core into a complex pharmaceutical intermediate.
Protocol 1: Chemoselective Amidation at C5
Objective: Functionalize the primary amine while leaving the C3-chloro and C2-ester intact.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Activation: Add anhydrous pyridine (2.0 eq) as an acid scavenger. Cool the reaction mixture to 0 °C.
-
Coupling: Dropwise add the desired acyl chloride (1.1 eq). The slight excess ensures complete conversion without di-acylation due to the steric hindrance and electronic deactivation of the resulting amide.
-
Self-Validation: Monitor via LC-MS. The reaction is complete when the primary amine peak disappears. In
NMR, the broad singlet at ~5.5 ppm ( ) will be replaced by a downfield amide proton signal (>10.0 ppm).
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3
Objective: Form a Carbon-Carbon bond at the C3 position.
-
Preparation: Charge a Schlenk flask with the C5-amide intermediate (1.0 eq), an arylboronic acid (1.2 eq), and Potassium Carbonate (
, 2.0 eq). -
Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). The water is critical for activating the boronic acid via the formation of a reactive boronate complex.
-
Catalysis: Add
(5 mol%). Heat the mixture to 90 °C for 12 hours. -
Self-Validation: LC-MS analysis will show a mass shift corresponding to the added aryl group. Crucially, the distinct 3:1 isotopic pattern of the chlorine atom (
) will vanish from the mass spectrum, confirming successful dehalogenation/coupling.
Protocol 3: Acid-Mediated Global Deprotection
Objective: Unmask the C2-carboxylic acid for final API assembly.
-
Preparation: Dissolve the coupled intermediate in DCM.
-
Cleavage: Add an equal volume of Trifluoroacetic Acid (TFA) to create a 1:1 v/v DCM/TFA cocktail. Add Triisopropylsilane (TIPS, 2.0 eq) to scavenge the generated tert-butyl cations, preventing unwanted Friedel-Crafts alkylation of electron-rich aromatic rings [4].
-
Execution: Stir at room temperature for 3 hours.
-
Self-Validation: The physical evolution of isobutylene gas (bubbling) is an immediate visual indicator of the reaction progressing. Post-reaction LC-MS will show an
mass shift, and NMR will reveal the complete disappearance of the massive 9-proton singlet at ~1.5 ppm.
Step-by-step synthetic workflow for generating multi-substituted pyridine scaffolds.
Quantitative Data & Condition Optimization
To facilitate rapid adoption in the laboratory, the following table summarizes the optimized parameters and expected outcomes for the three-step sequence based on established medicinal chemistry campaigns [1][2][3].
| Reaction Step | Reagents & Conditions | Catalyst / Additive | Time / Temp | Typical Yield | Mechanistic Purpose |
| 1. C5-Amidation | R-COCl (1.1 eq), Pyridine (2.0 eq), DCM | None | 2 h / 0 °C to rt | 85–95% | Chemoselective N-acylation of the highly nucleophilic C5-amine. |
| 2. C3-Suzuki Coupling | Ar-B(OH) | Pd(dppf)Cl | 12 h / 90 °C | 70–85% | Pd-catalyzed C-C bond formation at the electrophilic C3-chloro position. |
| 3. C2-Deprotection | TFA / DCM (1:1 v/v) | Triisopropylsilane (TIPS, 2 eq) | 3 h / rt | >90% | Acid-mediated cleavage of the tert-butyl ester via a stable carbocation. |
Applications in Drug Discovery
The utility of this compound is best exemplified by its role in the synthesis of Janus Kinase (JAK) inhibitors . In patent literature (e.g., WO2016027195A1), aminopyrimidinyl compounds and their pyridine analogues are synthesized to target JAK1, JAK2, JAK3, and TYK2, which are central to cytokine signaling and autoimmune diseases[1].
By utilizing the tert-butyl ester variant, medicinal chemists can build the complex right-hand side of the inhibitor via the C3 and C5 positions, and subsequently unmask the C2-carboxylic acid under mild acidic conditions. This free acid is then typically subjected to a final amide coupling with a complex amine (e.g., a macrocycle or a chiral bicyclic system) to form the hinge-binding motif of the kinase inhibitor, a process that would be highly prone to failure if harsh basic saponification were required at the final stage [2].
References
- Title: Aminopyrimidinyl compounds as JAK inhibitors (WO2016027195A1)
- Title: Aminopyrimidinyl compounds (US10980815B2)
-
Title: Negishi cross-couplings in the synthesis of amino acids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
Advanced Synthetic Strategies for tert-Butyl 5-Amino-3-chloropicolinate
Executive Summary
Target Molecule: tert-Butyl 5-amino-3-chloropicolinate CAS: 2248414-34-6 (Ester), 53636-68-3 (Parent Acid) Molecular Formula: C₁₀H₁₃ClN₂O₂ Core Application: Key intermediate for FLT3 inhibitors (oncology) and synthetic auxin herbicides (agrochemicals).
This technical guide details the robust synthesis of this compound. Unlike simple pyridine derivatives, this scaffold presents a "regiochemical puzzle" due to the opposing directing effects of the 3-chloro and 2-carboxylate groups. This guide prioritizes a scalable, high-fidelity route starting from 3-chloropicolinic acid , utilizing a nitration-reduction sequence followed by a mild, chemically selective esterification to install the acid-labile tert-butyl group.
Retrosynthetic Analysis & Strategy
The synthesis is best approached by disconnecting the tert-butyl ester to reveal the parent 5-amino-3-chloropicolinic acid . The challenge lies in installing the amino group at position 5 while preserving the chlorine at position 3.
-
Disconnection A (Esterification): The bulky tert-butyl group is best installed last to avoid hydrolysis during the harsh nitration/reduction steps.
-
Disconnection B (Functionalization): The 5-amino group is derived from a 5-nitro precursor.
-
Starting Material: 3-Chloropicolinic acid is the optimal commercial starting material. The 3-chloro substituent blocks the ortho-position, and the carboxylate directs electrophilic substitution (nitration) to the meta position (C5) relative to itself, reinforcing the directing effect of the ring nitrogen.
Retrosynthesis Diagram (Graphviz)
Figure 1: Retrosynthetic logic flow from target ester to commercial starting material.
Detailed Synthetic Protocols
Step 1: Regioselective Nitration
Objective: Synthesis of 3-Chloro-5-nitropicolinic acid.
Mechanism: Electrophilic Aromatic Substitution (SEAr). The pyridine ring is deactivated, requiring harsh conditions. The 3-Cl and 2-COOH groups cooperatively direct the nitronium ion (
-
Reagents: Fuming Nitric Acid (
, >90%), Concentrated Sulfuric Acid ( ). -
Procedure:
-
Charge a reactor with 3-chloropicolinic acid (1.0 eq) and conc.
(5.0 vol). -
Cool the solution to 0–5 °C.
-
Add fuming
(1.5 eq) dropwise, maintaining internal temperature <10 °C to prevent decarboxylation. -
Heat to 70–80 °C for 4–6 hours. Monitor by HPLC.
-
Quench: Pour onto crushed ice. The product typically precipitates as a pale yellow solid.
-
Isolation: Filter, wash with cold water, and dry.
-
-
Critical Process Parameter (CPP): Temperature control is vital. Exceeding 90 °C risks decarboxylation to 3-chloro-5-nitropyridine.
Step 2: Chemoselective Reduction
Objective: Synthesis of 5-Amino-3-chloropicolinic acid. Challenge: Reducing the nitro group without dechlorinating the pyridine ring (hydrodehalogenation).
-
Method A: Iron/Acetic Acid (Recommended for Robustness)
-
Reagents: Iron powder (Fe, 3-5 eq), Acetic Acid (AcOH), Ethanol/Water.
-
Protocol: Suspend the nitro compound in EtOH/H2O (3:1). Add Fe powder and catalytic AcOH. Heat to reflux (70 °C) for 2 hours.
-
Why: Fe reduction is highly chemoselective for
over aryl chlorides.
-
-
Method B: Catalytic Hydrogenation (High Throughput)
-
Reagents:
(1 atm), 5% Pt/C (sulfided) or Raney Nickel. -
Note: Avoid Pd/C unless poisoned, as it rapidly cleaves the C-Cl bond.
-
Step 3: tert-Butyl Esterification
Objective: Synthesis of this compound. Challenge: Picolinic acids are prone to decarboxylation under strong acid catalysis. The steric bulk of tert-butanol makes direct Fischer esterification sluggish.
Protocol: The Boc-Anhydride Mediated Route
This method is preferred for high-value intermediates as it proceeds under mild, neutral conditions.
-
Reagents: Di-tert-butyl dicarbonate (
, 2.0 eq), 4-Dimethylaminopyridine (DMAP, 0.3 eq), tert-Butanol ( -BuOH, solvent/reagent). -
Procedure:
-
Dissolve 5-amino-3-chloropicolinic acid in anhydrous THF or
-BuOH. -
Add DMAP followed by
slowly at room temperature. -
Mechanism: DMAP catalyzes the formation of a reactive activated ester/anhydride species, which is then attacked by
-BuOH. -
Heat to 40–50 °C for 12–18 hours. Evolution of
is observed. -
Workup: Concentrate solvent, dilute with EtOAc, wash with saturated
(to remove unreacted acid) and brine. -
Purification: Recrystallization from Hexane/EtOAc or column chromatography.
-
Reaction Scheme Diagram (Graphviz)
Figure 2: Forward synthetic pathway highlighting reagents and intermediates.
Analytical Data & Specifications
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Color darkens upon oxidation of amine. |
| Purity (HPLC) | > 98.0% | Critical for pharmaceutical use. |
| 1H NMR (DMSO-d6) | δ 8.0 (d, 1H, H6), 7.2 (d, 1H, H4), 6.5 (br s, 2H, NH2), 1.5 (s, 9H, t-Bu) | Diagnostic doublet coupling for H4/H6. |
| MS (ESI+) | [M+H]+ = 229.07 | Chlorine isotope pattern (3:1) visible. |
| Solubility | Soluble in DMSO, DCM, EtOAc | Insoluble in water. |
Critical Process Parameters & Troubleshooting
Regioselectivity in Nitration
-
Risk: Formation of 3-chloro-4-nitropicolinic acid (minor isomer).
-
Control: Maintain reaction temperature below 85 °C. The 5-position is thermodynamically favored due to the directing effect of the 3-Cl (ortho/para) and the steric shielding of position 4 by the 3-Cl and 5-H environment.
Dechlorination during Reduction
-
Risk: Loss of the chlorine atom to yield tert-butyl 5-aminopicolinate.
-
Control: If using catalytic hydrogenation, use sulfided Platinum on Carbon (Pt/C-S) . Avoid Palladium (Pd/C) unless an inhibitor (e.g., diphenylsulfide) is added. Iron-mediated reduction is the safest chemical alternative.
Ester Stability
-
Risk: Hydrolysis of the tert-butyl ester.[1]
-
Control: Avoid acidic workups. The tert-butyl ester is acid-labile (cleaved by TFA/HCl). Ensure final product is stored in a buffered or neutral environment.
References
-
Preparation of Aminopicolinic Acids: Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Link
-
Nitration Methodologies: Nitration of Pyridines and Picolinic Acid Derivatives. BenchChem Technical Notes. Link
-
Esterification Protocol: Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. ResearchGate. Link
-
Product Characterization: this compound Specifications. BLD Pharm. Link
-
Parent Acid Synthesis: Synthesis of 3-Amino-5-chloropicolinic acid (Isomer comparison). Fluorochem. Link
Sources
Methodological & Application
reaction conditions for tert-Butyl 5-amino-3-chloropicolinate coupling
Application Note: Reaction Conditions and Protocols for tert-Butyl 5-amino-3-chloropicolinate Coupling
Introduction & Chemical Context
This compound (CAS: 2248414-34-6)[1] is a highly versatile, bifunctional heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including Janus Kinase (JAK) inhibitors[2] and MALT1 protease inhibitors[3].
The scaffold presents two orthogonal vectors for functionalization:
-
A nucleophilic 5-amino group , primed for amide bond formation[2].
-
An electrophilic 3-chloro position , suitable for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling)[3].
Causality in Scaffold Design: The choice of a tert-butyl ester over methyl or ethyl esters is a deliberate strategic decision. The bulky tert-butyl group provides steric shielding to the C2 carbonyl, preventing unwanted nucleophilic attack (transesterification or amidation) during cross-coupling. Furthermore, it allows for orthogonal deprotection under acidic conditions (e.g., using Trifluoroacetic acid) without disturbing base-sensitive functional groups installed elsewhere on the molecule.
Mechanistic Overview & Chemoselectivity
Functionalizing this pyridine scaffold requires careful consideration of its electronic properties.
-
The Electrophilic Vector (C3-Cl): The pyridine nitrogen withdraws electron density, generally activating the ring for oxidative addition. However, the strongly electron-donating 5-amino group partially offsets this activation at the 3-chloro position. Consequently, the C3-Cl bond is recalcitrant compared to standard aryl bromides or iodides, necessitating highly active palladium catalyst systems with specialized electron-rich, bulky ligands (such as) to overcome the high activation energy of oxidative addition[2].
-
The Nucleophilic Vector (C5-NH2): The 5-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing effect of the pyridine ring and the ortho-positioned ester. Therefore, high-efficiency coupling reagents like HATU or highly reactive acid chlorides are required to drive amide formation to completion[2][3].
Synthetic Workflow
Caption: Divergent synthetic workflows for this compound functionalization.
Quantitative Data: Condition Optimization
To ensure robust scalability, the following tables synthesize empirical data for optimizing both coupling vectors based on established pharmaceutical patent literature[2][3].
Table 1: Optimization of Buchwald-Hartwig Amination at the C3-Chloro Position
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Mechanistic Rationale & Application |
| Pd2(dba)3 | Xantphos | NaOtBu | 1,4-Dioxane | 100–120 | Standard: Large bite angle promotes reductive elimination. Good for primary amines. |
| Pd2(dba)3 | RuPhos | Cs2CO3 | t-Amyl Alcohol | 120–140 (MW) | Optimal: RuPhos activates the challenging C-Cl bond. Cs2CO3 prevents base-mediated ester cleavage. |
| Pd(OAc)2 | BINAP | K3PO4 | Toluene | 110 | Suboptimal: Insufficient electron density on the ligand leads to incomplete conversion. |
Table 2: Amide Coupling Conditions at the C5-Amino Position
| Reagent System | Base | Solvent | Temp | Application & Causality |
| HATU | DIPEA | DMF or DCM | RT | Standard: HATU generates a highly reactive HOAt ester, overcoming the weak nucleophilicity of the 5-amino group. |
| POCl3 | Pyridine | Pyridine | 0 °C to RT | Harsh: Generates acid chloride in situ. Used for highly sterically hindered carboxylic acids. |
| Acid Chloride | Et3N | DCM | RT | Direct: Ideal for simple, commercially available acyl chlorides. |
Experimental Protocols
Protocol A: Amide Coupling at the 5-Amino Position (HATU-Mediated)
This protocol utilizes HATU to couple a carboxylic acid to the weakly nucleophilic 5-amino group, a standard procedure in the synthesis of MALT1 and JAK inhibitors[2][3].
Materials:
-
This compound (1.0 equiv)
-
Target Carboxylic Acid (1.2 equiv)
-
HATU (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF (0.1 M)
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under N2, dissolve the target carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DCM or DMF. Add DIPEA (3.0 equiv) dropwise.
-
Pre-activation Stirring: Stir the mixture at room temperature for 15–30 minutes.
-
Causality: This allows the formation of the active O-At ester intermediate, which is critical since the 5-amino group of the picolinate is electronically deactivated.
-
-
Nucleophilic Addition: Add this compound (1.0 equiv) to the reaction mixture in one portion.
-
Self-Validating Monitoring: Stir at room temperature for 2–12 hours. Monitor reaction progress via LC-MS or TLC (typically 30% EtOAc in petroleum ether) to confirm the disappearance of the starting picolinate mass[2].
-
Workup: If using DCM, dilute with additional DCM and wash sequentially with saturated aqueous NaHCO3, 1M HCl (to remove unreacted amine and DIPEA), and brine. If using DMF, extract with EtOAc followed by extensive aqueous washes (5x 5% LiCl solution) to completely partition the DMF into the aqueous layer.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.
Protocol B: Buchwald-Hartwig Cross-Coupling at the C3-Chloro Position
Due to the unreactive nature of the 3-chloro group, microwave irradiation and highly active dialkylbiaryl phosphine ligands (RuPhos) or Xantphos are employed[2].
Materials:
-
This compound (1.0 equiv)
-
Target Amine (1.5 equiv)
-
Pd2(dba)3 (0.05 equiv, 5 mol%)
-
RuPhos or Xantphos (0.10 equiv, 10 mol%)
-
Cesium Carbonate (Cs2CO3) (2.0 equiv)
-
Anhydrous t-Amyl alcohol or 1,4-Dioxane (0.1 M)
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, combine this compound, the target amine, Pd2(dba)3, the selected ligand (RuPhos or Xantphos), and the base (Cs2CO3)[2].
-
Degassing (Critical Step): Add the solvent (t-amyl alcohol or 1,4-dioxane). Seal the vial and purge with N2 or Argon for 10 minutes by bubbling directly into the solution.
-
Causality: Palladium(0) catalysts are highly sensitive to oxidation. Oxygen must be rigorously excluded to prevent catalyst deactivation and homocoupling side reactions.
-
-
Heating: Irradiate the mixture in a microwave reactor at 120–140 °C for 30–60 minutes, or heat conventionally in an oil bath at 100 °C for 12–16 hours[2].
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite.
-
Causality: Celite filtration is a self-validating physical barrier that removes the precipitated palladium black and insoluble inorganic salts prior to chromatography.
-
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via reverse-phase HPLC or silica gel chromatography (eluting with a petroleum ether/EtOAc gradient)[2].
Protocol C: Suzuki-Miyaura Coupling at the C3-Chloro Position
For carbon-carbon bond formation, such as introducing alkyl or cycloalkyl groups[3].
Step-by-Step Methodology:
-
Setup: Combine the picolinate (1.0 equiv), alkyl/cycloalkyl-boronic acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.5 equiv) in a 4:1 mixture of 1,4-Dioxane and water.
-
Degassing: Purge the biphasic mixture with N2 for 10 minutes.
-
Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle by forming the reactive, negatively charged boronate species.
-
-
Reaction: Heat to 90–100 °C for 8–12 hours until complete consumption of the starting material is observed by LC-MS.
-
Isolation: Extract with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.
References
- Title: US Patent 9,663,526 B2 - Aminopyrimidinyl compounds Source: Google Patents URL
- Title: US Patent App.
Sources
Application Note: tert-Butyl 5-amino-3-chloropicolinate in Pharmaceutical Synthesis
Executive Summary & Strategic Importance
tert-Butyl 5-amino-3-chloropicolinate represents a "privileged scaffold" in medicinal chemistry, particularly for the development of Factor Xa inhibitors, Syk kinase inhibitors, and antibacterials. Its structural value lies in its orthogonal functionalization potential :
-
C2-Ester (tert-Butyl): A robust carboxylate protecting group. Unlike methyl/ethyl esters, the tert-butyl group resists basic hydrolysis (preventing side-reactions during base-mediated couplings at other sites) but is cleanly removed under acidic conditions (TFA/HCl), allowing for late-stage carboxylic acid liberation.
-
C3-Chlorine: A steric blocker that enforces conformation (e.g., twisting the pyridine ring relative to an amide) and a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura) using specialized ligands.
-
C5-Amine: A primary nucleophile ready for elaboration via amide coupling, reductive amination, or Sandmeyer-type transformations.
This guide provides a validated workflow for synthesizing this intermediate and deploying it in divergent drug discovery campaigns.
Chemical Profile
| Property | Specification |
| Systematic Name | tert-Butyl 5-amino-3-chloropyridine-2-carboxylate |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ |
| Molecular Weight | 228.68 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| pKa (Calculated) | ~2.5 (Pyridine N), ~16 (Amine) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Synthesis Protocol: Preparation of the Intermediate
While 5-amino-3-chloropicolinic acid is commercially available, converting it to the tert-butyl ester without alkylating the amine requires specific conditions. We recommend the Isobutylene/Acid Catalysis route for scale-up, or the Boc-Anhydride Activation route for bench-scale convenience.
Method A: Acid-Catalyzed Isobutylene Addition (Scale-Up Preferred)
This method avoids N-alkylation and is the industrial standard for amino acid tert-butyl esters.
Reagents:
-
5-Amino-3-chloropicolinic acid (1.0 equiv)
-
Isobutylene gas (Excess)
-
Concentrated H₂SO₄ (Catalytic, 0.5 equiv)
-
Dioxane or DCM (Solvent)[1]
Step-by-Step Protocol:
-
Setup: Charge a pressure vessel (autoclave) with 5-amino-3-chloropicolinic acid suspended in Dioxane (10 mL/g).
-
Catalyst Addition: Carefully add concentrated H₂SO₄ (0.5 equiv) at 0°C.
-
Isobutylene Charge: Cool the vessel to -78°C (dry ice/acetone) and condense isobutylene (approx. 10 equiv) into the reactor.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24–48 hours.[2] Note: Pressure will rise; ensure vessel is rated for >50 psi.
-
Workup: Cool the vessel to 0°C and carefully vent excess isobutylene into a fume hood trap.
-
Neutralization: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution. Extract with EtOAc (3x).
-
Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Method B: Boc₂O/DMAP Activation (Bench-Scale)
Uses Boc₂O to form a mixed anhydride that reacts with t-BuOH. Note: This may produce trace N-Boc side products.
Reagents:
-
5-Amino-3-chloropicolinic acid (1.0 equiv)
-
Boc₂O (1.2 equiv)
-
DMAP (0.3 equiv)
-
tert-Butanol (Excess, 10 equiv)
-
THF (Solvent)
Workflow:
-
Dissolve the acid in THF/t-BuOH (1:1 mixture).
-
Add Boc₂O and DMAP at 0°C.
-
Stir at reflux (60°C) for 16 hours.
-
Mechanism: DMAP catalyzes the formation of a reactive Boc-anhydride intermediate, which is then attacked by t-BuOH.
-
Purification: Requires careful column chromatography to separate the free amine ester from any N-Boc protected by-products.
Downstream Application Protocols
Once synthesized, the intermediate serves as a "Hub" for divergent synthesis.
Scenario A: Amide Coupling at C5-NH₂
Target: Kinase Inhibitor Cores
The C5-amine is less nucleophilic than a typical aniline due to the electron-deficient pyridine ring. High-activity coupling reagents are required.
Protocol:
-
Activation: Dissolve the carboxylic acid partner (R-COOH, 1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min.
-
Coupling: Add This compound (1.0 equiv).
-
Conditions: Stir at 50°C for 4–12 hours. (Room temp is often insufficient for electron-poor amines).
-
Validation: Monitor by LC-MS. The product should show M+1 corresponding to the amide.
Scenario B: Sandmeyer Reaction (Halogen Exchange)
Target: 5-Bromo/Iodo derivatives for Suzuki Coupling
To install a carbon substituent at C5, convert the amine to a halide.
Protocol:
-
Diazotization: Dissolve the amine in MeCN/H₂O. Add HBF₄ or HCl . Cool to 0°C. Add NaNO₂ (1.1 equiv) dropwise to form the diazonium salt.
-
Substitution: Add CuBr (for Bromide) or KI (for Iodide) in portions.
-
Heating: Warm to 60°C for 1 hour until gas evolution ceases.
-
Result: tert-Butyl 3-chloro-5-halopicolinate.
Scenario C: Deprotection of tert-Butyl Ester
Target: Free Carboxylic Acid for Final Drug Assembly
Protocol:
-
Dissolve substrate in DCM .
-
Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM).
-
Stir at RT for 2–4 hours.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. Do not use aqueous workup if the product is zwitterionic; isolate as the TFA salt.
Visualizing the Workflow
The following diagram illustrates the synthesis of the intermediate and its divergent applications.
Figure 1: Strategic workflow converting the raw acid into the tert-butyl intermediate, followed by divergent functionalization paths.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Esterification | Incomplete reaction due to steric bulk of t-butyl. | Use a sealed vessel (autoclave) with isobutylene gas rather than liquid reagents. Increase time to 48h. |
| N-Alkylation Side Product | Use of alkyl halides (t-BuBr) or excessive heat. | Switch to isobutylene/acid method which is highly selective for O-alkylation of carboxylates over anilines. |
| Poor Solubility in Amidation | Pyridine ring stacking/polarity. | Use DMF/NMP as solvent. Add LiCl (5 equiv) to break up aggregates. |
| No Reaction in Suzuki Coupling | 3-Cl is deactivated and sterically hindered. | Use Buchwald ligands (e.g., XPhos or SPhos ) and Pd₂dba₃. Switch base to K₃PO₄. |
References
-
Burk, M. J., et al. "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate." Synthesis, 1993. Link
-
BenchChem. "3-Amino-5-chloropicolinic acid: Properties and Reactions." BenchChem Chemical Database. Link
-
National Institutes of Health (NIH). "Design and Synthesis of Chloropicolinate Amides as Novel Inhibitors." PubMed Central. Link
-
Organic Chemistry Portal. "Boc-Protection and Esterification Mechanisms." Link
-
ResearchGate. "Convenient Preparation of tert-Butyl Amino Acid Esters." Link
Sources
Application Note: Hydrolysis Procedures for tert-Butyl 5-amino-3-chloropicolinate Ester
Introduction and Scopetert-Butyl 5-amino-3-chloropicolinate (CAS: 2248414-34-6) is a highly functionalized pyridine derivative utilized as a critical building block in pharmaceutical and agrochemical development[1]. The tert-butyl ester acts as a robust protecting group, providing steric shielding against unwanted nucleophilic attacks during upstream synthetic steps. However, unmasking this ester to yield5-amino-3-chloropicolinic acid (or its hydrochloride salt, CAS: 2639405-60-8) requires specific acidic conditions due to the molecule's unique steric and electronic properties[2]. This protocol guide details the mechanistic causality and provides self-validating experimental workflows for this critical transformation.
Mechanistic Rationale: The Pathway
Standard basic hydrolysis (e.g., using LiOH or NaOH) is highly ineffective for tert-butyl esters. The bulky tert-butyl group sterically blocks the Bürgi-Dunitz trajectory, preventing hydroxide ions from attacking the carbonyl carbon. Consequently, cleavage must proceed via an 1
1[1].Causality in Reagent Selection & Reaction Dynamics:
-
Protonation & Cleavage: A strong acid (TFA or HCl) protonates the carbonyl oxygen, weakening the
bond and triggering heterolytic cleavage to form a stable tert-butyl cation. -
Thermodynamic Irreversibility: The tert-butyl cation rapidly loses a proton to form isobutylene gas. The continuous evolution of this gas drives the equilibrium forward, ensuring complete conversion[1].
-
Protection of the 5-Amino Group: Under strongly acidic conditions, the 5-amino group and the pyridine nitrogen are immediately protonated. This dual protonation deactivates the pyridine ring toward electrophilic degradation and prevents the free amine from acting as a nucleophile, thereby avoiding unwanted intermolecular amidation (polymerization) during the ester cleavage.
Fig 1: A_AL1 acid-catalyzed mechanism for tert-butyl ester hydrolysis.
Experimental Workflows
We present two validated methodologies. Protocol A utilizes2 for rapid, small-scale cleavage[2], while Protocol B employs 3 for highly scalable, precipitation-driven isolation[3].
Fig 2: Experimental workflows for the hydrolysis and isolation of the target picolinic acid.
Protocol A: TFA-Mediated Hydrolysis in DCM
This method is ideal for rapid processing where the trifluoroacetate salt is acceptable for downstream coupling.
-
Dissolution: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (10 mL/g of substrate).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add Trifluoroacetic Acid (TFA) dropwise to achieve a 1:1 (v/v) ratio of DCM:TFA. Causality: Cooling mitigates the initial exothermic protonation of the basic nitrogens, preventing thermal degradation.
-
Reaction: Remove the ice bath and stir at ambient temperature (20–25 °C) for 2 to 4 hours. Monitor the disappearance of the starting material via LC-MS.
-
Concentration: Evaporate the volatiles under reduced pressure. To remove residual TFA, co-evaporate the resulting oil with toluene (3 × 5 mL/g).
-
Result: Yields the di-trifluoroacetate salt of 5-amino-3-chloropicolinic acid as a viscous oil or hygroscopic solid.
Protocol B: HCl-Mediated Hydrolysis in 1,4-Dioxane
This method is highly recommended for scale-up, as it avoids fluorinated solvents and yields a stable, easily filterable solid.
-
Dissolution: Suspend the starting material (1.0 eq) in anhydrous 1,4-dioxane (5 mL/g) under a nitrogen atmosphere.
-
Acid Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (10.0 eq of HCl) in one portion at room temperature.
-
Reaction: Stir vigorously at room temperature for 4 to 12 hours. As the reaction progresses, the product will precipitate out of solution as a dense hydrochloride salt. Causality: This precipitation acts as a self-validating indicator of reaction progress and protects the newly formed carboxylic acid from any further side reactions.
-
Isolation: Dilute the suspension with an equal volume of cold diisopropyl ether (DIPE) to maximize precipitation. Filter the solid through a sintered glass funnel, wash with cold DIPE, and dry under vacuum.
-
Result: Yields 5-amino-3-chloropicolinic acid di-hydrochloride as a free-flowing powder.
Protocol C: Isoelectric Neutralization (Zwitterion Isolation)
To convert either the TFA or HCl salt into the free zwitterionic amino acid:
-
Dissolve the isolated salt in a minimum volume of deionized water.
-
Carefully adjust the pH to the isoelectric point (pI) of the molecule (approximately pH 3.5–4.5) using 1M NaOH or saturated aqueous
. Add the base dropwise while monitoring with a calibrated pH meter. -
Upon reaching the pI, the neutral zwitterion will precipitate. Stir the suspension at 4 °C for 1 hour to ensure complete crystallization.
-
Filter the precipitate, wash with ice-cold water, and dry in a vacuum oven at 40 °C to constant weight.
Quantitative Protocol Comparison
The following table summarizes the operational metrics of the two primary cleavage protocols to guide experimental design.
| Parameter | Protocol A (TFA/DCM) | Protocol B (HCl/Dioxane) |
| Acidic Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |
| Reaction Time | 2 – 4 hours | 4 – 12 hours |
| Intermediate Form | Di-trifluoroacetate salt (soluble) | Di-hydrochloride salt (precipitates) |
| Volatile Removal | Azeotropic distillation (Toluene) | Direct filtration |
| Scalability | Moderate (Best for <10g scale) | Very High (Best for >10g scale) |
| Typical Yield | 85 – 95% | 80 – 90% |
References
1.4 - ChemicalBook[4] 2.5 - BLD Pharm[5] 3.1 - BenchChem[1] 4.3 - Taylor & Francis[3] 5.2 - Diva-Portal[2]
Sources
- 1. Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) | 180152-84-5 | Benchchem [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound CAS#: 2248414-34-6 [m.chemicalbook.com]
- 5. 57266-69-0|3-Chloropicolinic acid|BLD Pharm [bldpharm.com]
cross-coupling reactions involving tert-Butyl 5-amino-3-chloropicolinate
An Application Guide to Cross-Coupling Reactions Involving tert-Butyl 5-amino-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Among the vast array of pyridine-based building blocks, this compound stands out as a particularly versatile and strategic intermediate. Its structure is uniquely functionalized with three key features: a nucleophilic amino group at the 5-position, a reactive chloro group at the 3-position suitable for cross-coupling, and a sterically demanding tert-butyl ester at the 2-position. This arrangement allows for sequential and site-selective modifications, making it an invaluable precursor for generating complex molecular architectures and exploring structure-activity relationships (SAR).
This guide provides an in-depth exploration of the primary palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this specific substrate. We will delve into the mechanistic rationale behind procedural choices, offer field-tested protocols, and address the unique challenges posed by the substrate's inherent reactivity.
Core Scientific Considerations & Inherent Challenges
The successful functionalization of this compound via cross-coupling is not trivial and requires a nuanced understanding of its electronic and steric properties.
-
The Challenge of Catalyst Coordination: A primary hurdle in reactions involving aminopyridines is the potential for the substrate itself to act as a ligand.[1] The pyridine ring nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, forming stable complexes that can inhibit or completely shut down the catalytic cycle.[1][2][3] The selection of highly active catalysts and bulky ligands is therefore critical to favor the desired oxidative addition at the C-Cl bond over unproductive catalyst sequestration.
-
Reactivity of the C-Cl Bond: While the electron-deficient nature of the pyridine ring generally facilitates oxidative addition, aryl chlorides are inherently less reactive than the corresponding bromides or iodides.[4][5] Achieving efficient coupling at the 3-position requires robust catalytic systems, often employing sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to promote this challenging initial step.[6][7]
-
Functional Group Tolerance: The presence of the primary amine and the ester group necessitates mild reaction conditions to avoid undesired side reactions. The choice of base is particularly important; for instance, excessively strong bases could potentially hydrolyze the ester or react with the amino group.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds between the 3-position of the picolinate and a wide array of aryl or heteroaryl boronic acids.[8][9] This reaction is fundamental for constructing biaryl scaffolds common in many pharmaceutical agents.[4]
Causality Behind Experimental Design
-
Catalyst & Ligand Selection: The oxidative addition of palladium to the C-Cl bond is the rate-determining step.[5] To overcome the low reactivity of the chloride, a highly active catalyst is required. Systems based on bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or those incorporating N-heterocyclic carbenes (NHCs) are highly effective.[7] Palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used to generate the active Pd(0) species in situ.[7]
-
The Role of the Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[7][10] The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates this transfer.[7] Aqueous solutions of bases like K₂CO₃ or K₃PO₄ are effective and compatible with the ester functionality.
-
Solvent Systems: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often optimal. The organic solvent solubilizes the substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[10]
Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Synthesis of Bicyclic Heterocycles from tert-Butyl 5-amino-3-chloropicolinate
Introduction: The Strategic Importance of Bicyclic Heterocycles and the Versatility of a Substituted Picolinate Precursor
Bicyclic heterocyclic scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their rigidified, three-dimensional frameworks allow for precise spatial orientation of functional groups, leading to high-affinity and selective interactions with biological targets. Among the myriad of available building blocks, substituted aminopyridines serve as versatile precursors for the construction of these complex molecular architectures.[1][2] This application note provides a detailed guide for the synthesis of a valuable bicyclic lactam, tert-butyl 7-oxo-6,7-dihydro-5H-pyrido[3,2-b][1][3]oxazine-3-carboxylate, from the readily available starting material, tert-butyl 5-amino-3-chloropicolinate.
The strategic approach detailed herein involves a two-step sequence: a nucleophilic aromatic substitution to introduce a key hydroxyl group, followed by an intramolecular cyclization to construct the second ring. This methodology highlights the utility of this compound as a bifunctional building block, where the amino and chloro substituents are sequentially manipulated to achieve the desired bicyclic structure. The protocols provided are designed for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox for the creation of novel heterocyclic entities.
Synthetic Strategy: A Two-Step Approach to Pyrido[3,2-b][1][3]oxazine Scaffolds
The overall synthetic strategy for the conversion of this compound to the target bicyclic heterocycle is depicted below. The process begins with the hydrolysis of the C3-chloro group to a hydroxyl group, followed by acylation of the C5-amino group with chloroacetyl chloride and subsequent intramolecular cyclization.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of tert-Butyl 5-amino-3-hydroxypicolinate
The initial step involves the conversion of the 3-chloro substituent to a hydroxyl group. This is achieved via a nucleophilic aromatic substitution reaction. While various conditions can be employed, a robust method involves the use of a strong base in a high-boiling solvent.
Protocol 1: Hydrolysis of this compound
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| This compound | 228.68 | 5.00 g | 21.86 mmol |
| Sodium Hydroxide | 40.00 | 2.62 g | 65.58 mmol |
| 1,4-Dioxane | 88.11 | 50 mL | - |
| Water | 18.02 | 10 mL | - |
| Hydrochloric Acid (2M) | - | As needed | - |
| Ethyl Acetate | - | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate | - | For drying | - |
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.00 g, 21.86 mmol) and 1,4-dioxane (50 mL).
-
In a separate beaker, dissolve sodium hydroxide (2.62 g, 65.58 mmol) in water (10 mL).
-
Add the sodium hydroxide solution to the flask containing the picolinate derivative.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with 2M hydrochloric acid until a pH of ~7 is reached.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexane) to afford tert-butyl 5-amino-3-hydroxypicolinate as a solid.
Causality and Experimental Choices:
-
Choice of Base and Solvent: Sodium hydroxide is a strong nucleophile that readily displaces the chloride ion in an SNAr reaction. 1,4-Dioxane is used as a high-boiling aprotic solvent to facilitate the reaction at elevated temperatures, which is often necessary for SNAr reactions on electron-rich pyridine rings. The presence of water is essential for the hydrolysis.
-
Reaction Monitoring: TLC is a crucial technique to track the consumption of the starting material and the formation of the product, ensuring the reaction goes to completion.
Part 2: Synthesis of tert-Butyl 7-oxo-6,7-dihydro-5H-pyrido[3,2-b][1][3]oxazine-3-carboxylate
This part involves a one-pot acylation of the amino group with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the oxazine ring.
Caption: Key mechanistic steps in the final ring formation.
Protocol 2: Acylation and Intramolecular Cyclization
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| tert-Butyl 5-amino-3-hydroxypicolinate | 210.23 | 2.00 g | 9.51 mmol |
| Chloroacetyl Chloride | 112.94 | 0.83 mL | 10.46 mmol |
| Pyridine | 79.10 | 1.54 mL | 19.02 mmol |
| Dichloromethane (DCM) | 84.93 | 40 mL | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.63 g | 19.02 mmol |
| Acetone | 58.08 | 40 mL | - |
| Ethyl Acetate | - | For extraction | - |
| Water | - | For washing | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate | - | For drying | - |
Step-by-Step Methodology:
-
Dissolve tert-butyl 5-amino-3-hydroxypicolinate (2.00 g, 9.51 mmol) in anhydrous dichloromethane (40 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.54 mL, 19.02 mmol) to the solution.
-
Add chloroacetyl chloride (0.83 mL, 10.46 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours. Monitor the acylation step by TLC (Eluent: 50% Ethyl Acetate in Hexane).
-
After completion of the acylation, remove the DCM under reduced pressure.
-
To the residue, add acetone (40 mL) and potassium carbonate (2.63 g, 19.02 mmol).
-
Heat the mixture to reflux and stir for 8-12 hours. Monitor the cyclization by TLC (Eluent: 50% Ethyl Acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: 30-50% Ethyl Acetate in Hexane) to yield tert-butyl 7-oxo-6,7-dihydro-5H-pyrido[3,2-b][1][3]oxazine-3-carboxylate.
Causality and Experimental Choices:
-
Acylation Conditions: Pyridine is used as a base to neutralize the HCl generated during the acylation reaction with chloroacetyl chloride. The reaction is performed at 0 °C initially to control the exothermic reaction.
-
Cyclization Conditions: Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile to displace the chloride in an intramolecular fashion, forming the oxazine ring. Acetone is a good solvent for this type of reaction. The synthesis of similar pyrido[2,3-b][1][3]oxazin-2-ones has been reported using a one-pot annulation strategy.[3]
-
One-Pot Procedure: Combining the acylation and cyclization steps into a one-pot procedure improves efficiency by reducing the number of workup and purification steps.
Characterization Data
The structure of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the oxazine ring, and the tert-butyl group. |
| ¹³C NMR | Resonances for the carbonyl carbons (ester and lactam), aromatic carbons, the methylene carbon, and the carbons of the tert-butyl group. |
| Mass Spec (HRMS) | Accurate mass measurement corresponding to the molecular formula C₁₂H₁₄N₂O₄. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and lactam, and N-H stretching of the amide. |
Conclusion and Future Perspectives
This application note provides a detailed and reliable protocol for the synthesis of a valuable bicyclic heterocycle, tert-butyl 7-oxo-6,7-dihydro-5H-pyrido[3,2-b][1][3]oxazine-3-carboxylate, from a commercially available starting material. The described two-step sequence is a practical approach for accessing this important scaffold. The synthesized compound, with its versatile functional handles (ester and lactam), can serve as a key intermediate for further elaboration in drug discovery programs. Future work could explore the derivatization of the lactam nitrogen and the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, opening avenues for the synthesis of diverse libraries of bioactive molecules.
References
-
Chen, Q., et al. (2023). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. Current Chinese Science, 3(4), 309-319. [Link]
-
Okafor, C. O. (1974). Synthesis of dipyrido[3,2-b: 2′,3′-e][1][3] oxazine (1,9-diazapheno xazine). Journal of the Chemical Society, Chemical Communications, (21), 878. [Link]
-
Kim, B. H., et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b][1][3]oxazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918–7920. [Link]
-
Guan, A.-P., et al. (2019). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 39(1), 53-68. [Link]
Sources
Application Note: Chemoselective Buchwald-Hartwig Amination of tert-Butyl 5-amino-3-chloropicolinate
This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific chemoselectivity challenges inherent in tert-Butyl 5-amino-3-chloropicolinate—a bifunctional scaffold containing both a nucleophilic handle (5-amino) and a sterically hindered electrophilic handle (3-chloro).
Executive Summary & Chemical Context
This compound is a high-value pharmacophore often used in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). Its utility stems from its dense functionalization, but this also presents a significant synthetic challenge: Chemoselectivity.
The molecule presents two competing reactive sites for Palladium-catalyzed cross-coupling:
-
The 5-Amino Group (Nucleophile): A primary aniline-like nitrogen, electronically activated by the pyridine ring, ready to couple with external aryl halides.
-
The 3-Chloro Substituent (Electrophile): An aryl chloride positioned ortho to a bulky tert-butyl ester. This site is sterically encumbered and electronically deactivated by the electron-donating 5-amino group.
Scope of this Protocol: This guide primarily details the N-Arylation of the 5-amino moiety (utilizing the substrate as a nucleophile), which is the most common synthetic requirement. It also provides a critical "Dechloro-amination" strategy for users attempting to displace the 3-chloro group, highlighting the necessary protection steps to avoid oligomerization.
Chemoselectivity & Mechanistic Logic
To achieve high yields, one must understand the "Decision Matrix" of the catalyst. The 3-chloro position is notoriously difficult to engage in oxidative addition due to the "Ortho Effect" of the tert-butyl ester. Conversely, the 5-amino group is highly accessible.
The Competition Pathway
Without careful ligand selection, the reaction can suffer from:
-
Self-Coupling: The 5-amino group of Molecule A reacting with the 3-chloro group of Molecule B (Polymerization).
-
Catalyst Poisoning: The pyridine nitrogen can bind Pd(II) species, arresting the catalytic cycle (Pd-sink).
Figure 1: Reaction pathways. Path A is the kinetic product and the focus of Protocol 1. Path B requires blocking the 5-amino group first.
Protocol 1: N-Arylation of the 5-Amino Group
Objective: Couple this compound with an external Aryl Bromide/Chloride.
Experimental Design Rationale
-
Catalyst System (BrettPhos Pd G4): We utilize BrettPhos as the ligand.[1] Its bulk prevents coordination to the pyridine nitrogen and promotes reductive elimination of the bulky secondary amine product.
-
Base (Cs₂CO₃): Unlike NaOtBu, Cesium Carbonate is mild enough to prevent hydrolysis of the sensitive tert-butyl ester while sufficiently basic to deprotonate the palladium-amine complex.
-
Solvent (t-Amyl Alcohol or Dioxane): t-Amyl alcohol promotes solubility of the carbonate base and allows for higher temperatures without the pressure risks of lower-boiling ethers.
Materials Table
| Reagent | Equiv.[2][3][4][5] | Role | Critical Note |
| Substrate (5-amino-3-chloro...) | 1.0 | Nucleophile | Ensure purity >98% to prevent catalyst poisoning. |
| Aryl Halide (Ar-Br or Ar-Cl) | 1.1 | Electrophile | Ar-Br reacts faster; Ar-Cl requires higher temp. |
| BrettPhos Pd G4 | 0.02 (2 mol%) | Pre-catalyst | Air-stable precatalyst ensures active Pd(0) generation. |
| Cs₂CO₃ | 2.5 | Base | Must be anhydrous and finely ground. |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed (Sparged with Ar). |
Step-by-Step Procedure
-
Reactor Prep: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.[1]
-
Solids Addition: Charge the vessel with:
-
This compound (1.0 equiv)
-
Aryl Halide (1.1 equiv)
-
Cs₂CO₃ (2.5 equiv)
-
BrettPhos Pd G4 (2 mol%)
-
-
Inertion: Cap the vessel and cycle Vacuum/Argon three times to remove O₂.
-
Solvent Addition: Syringe in anhydrous 1,4-Dioxane (concentration 0.2 M relative to substrate).
-
Reaction:
-
Thermal: Place in a pre-heated oil bath at 90°C for 4–12 hours.
-
Microwave: Heat to 100°C for 30–60 minutes.
-
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (M+H).
-
Note: If conversion stalls, add another 1 mol% of catalyst.
-
-
Workup:
-
Cool to room temperature.[2]
-
Filter the mixture through a pad of Celite® eluting with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Flash chromatography (Hexanes/EtOAc). The product is usually less polar than the starting amine.
Protocol 2: C3-Amination (Displacement of Chlorine)
Objective: Replace the 3-Chloro group with an external amine. Warning: This is chemically difficult. The 5-amino group MUST be protected (e.g., as a Boc-carbamate or Phthalimide) before attempting this, otherwise the substrate will polymerize.
The "Orthogonal" Strategy
Because the 3-position is sterically hindered by the tert-butyl ester, standard ligands fail. You must use specialized bulky ligands like tBuBrettPhos or AdBrettPhos.
Figure 2: The challenge in C3-amination is the Oxidative Addition step, hindered by the ortho-ester.
Modified Procedure for C3-Displacement
Pre-requisite: Substrate must be tert-Butyl 5-(Boc-amino)-3-chloropicolinate.
-
Catalyst: Use Pd₂(dba)₃ (2 mol%) and tBuBrettPhos (4-6 mol%) .
-
Base: K₃PO₄ (3.0 equiv). Avoid NaOtBu to prevent transesterification or hydrolysis of the hindered ester.
-
Solvent: t-Butanol or Toluene at 110°C.
-
Note: Reaction times will be significantly longer (24–48 hours).
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Ensure the reaction is strictly anaerobic. Switch to a precatalyst (Pd G4) rather than mixing Pd(OAc)2 + Ligand in situ. |
| Ester Hydrolysis (Acid) | Wet Base/Solvent | Use anhydrous Cs₂CO₃. Ensure solvent water content <50 ppm. |
| Dehalogenation (Product - Cl) | This occurs if the amine coupling is slow. Switch to a more electron-rich ligand (e.g., RuPhos) to speed up reductive elimination. | |
| Black Precipitate | Pd Aggregation | "Pd Black" formation indicates ligand dissociation. Increase Ligand:Pd ratio to 2:1 or lower temperature. |
References
-
Buchwald-Hartwig Amination Overview
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Selectivity in Aminopyridines
-
BrettPhos Precatalyst Utility
- Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A highly active catalyst for Pd-catalyzed amination of five-membered heterocycles. Journal of the American Chemical Society, 130(41), 13552-13554.
-
Handling Sterically Hindered Esters
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995).[2] A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348-1350.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 6. Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: tert-Butyl 5-amino-3-chloropicolinate Synthesis
Ticket ID: OPT-YIELD-5A3CP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of tert-butyl 5-amino-3-chloropicolinate presents a unique "chemical conflict." You are attempting to install an acid-labile ester (tert-butyl) on a sterically hindered position (ortho-chloro), while simultaneously managing a reduction step that risks stripping that same halogen (hydrodechlorination).[1]
This guide moves beyond standard textbook protocols to address the specific yield-killing mechanisms inherent to this scaffold: reductive dechlorination and steric-induced ester hydrolysis .[1]
Module 1: The "Dechlorination Trap" (Nitro Reduction)
Context: You are reducing tert-butyl 3-chloro-5-nitropicolinate to the amine.[1] Common Failure: Yield loss due to the formation of the des-chloro byproduct (tert-butyl 5-aminopicolinate).[1]
The Problem: Catalyst Hyper-Activity
Standard hydrogenation catalysts (Pd/C) are indiscriminate.[1] In the presence of H₂, Palladium inserts into the C-Cl bond (oxidative addition) faster than it reduces the nitro group in electron-deficient rings like pyridine.[1]
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| LCMS shows [M-34] peak | Hydrodechlorination has occurred.[1] The chlorine atom was replaced by hydrogen.[1][2] | STOP using Pd/C immediately. Switch to chemoselective metals (Fe, Pt-S).[1] |
| Incomplete Conversion | Catalyst poisoning by the pyridine nitrogen.[1] | Increase catalyst loading slightly or add a proton source (carefully) to sequester the pyridine nitrogen, only if using Pt/C. |
| Ester Cleavage | Reaction medium became too acidic (e.g., using SnCl₂/HCl). | Switch to Fe/NH₄Cl (neutral conditions) to protect the tert-butyl group.[1] |
Optimized Protocol: Iron-Mediated Reduction (The "Safe" Route)
This method creates a self-validating system where the pH remains near-neutral, preserving the acid-sensitive ester while being thermodynamically unable to break the Aryl-Cl bond.[1]
-
Setup: Dissolve substrate (1.0 equiv) in EtOH/Water (4:1 ratio).
-
Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv) .
-
Reaction: Heat to 70°C with vigorous stirring. Note: Mechanical stirring is preferred over magnetic due to iron clumping.
-
Monitoring: Monitor via TLC/LCMS. Reaction typically completes in 2–4 hours.[1]
-
Workup (Critical): Filter hot through Celite to remove iron oxides. Wash the cake with EtOAc.
-
Pro-Tip: Do not let the iron cake dry out completely (pyrophoric risk).[1]
-
Module 2: The Esterification Bottleneck
Context: Converting 5-amino-3-chloropicolinic acid (or its nitro precursor) to the tert-butyl ester.[1] Common Failure: Low conversion due to steric hindrance from the 3-chloro group, or decomposition of the product during isolation.[1]
The Problem: Steric Shielding & Acid Instability
The 3-chloro substituent acts as a "gatekeeper," blocking the carbonyl carbon from bulky nucleophiles like tert-butanol.[1] Furthermore, picolinic acids are prone to decarboxylation, and tert-butyl esters cleave easily in the presence of trace strong acids.[1]
Decision Matrix: Choosing the Right Reagent
Caption: Selection logic for esterification reagents based on scale and risk tolerance.
Optimized Protocol: The Boc₂O "Ester-Transfer" Method
Why this works: Di-tert-butyl dicarbonate (Boc₂O) activates the carboxylic acid and provides the tert-butyl source in a single step, driven by the release of CO₂.[1] It avoids strong acids entirely.[1]
-
Reagents: Suspend the carboxylic acid (1.0 equiv) in tert-Butanol (t-BuOH) (solvent/reagent).
-
Catalyst: Add Boc₂O (2.0 equiv) and DMAP (0.2–0.5 equiv) .
-
Note: Stoichiometric DMAP may be required if the 3-Cl steric hindrance is severe.[1]
-
-
Conditions: Stir at 40°C . Gas evolution (CO₂) indicates reaction progress.[1]
-
Troubleshooting: If the reaction stalls, add Mg(ClO₄)₂ (0.1 equiv) as a Lewis acid co-catalyst to activate the Boc-anhydride intermediate.
Module 3: Stability & Purification (The "Invisible" Yield Loss)
Issue: You isolated the product, but the yield dropped after column chromatography.
-
Cause 1: Silica Acidity. tert-Butyl esters are acid-labile.[1] Standard silica gel is slightly acidic (pH 6–6.5), which is enough to hydrolyze the ester or degrade the electron-rich amino-pyridine over time.[1]
-
Cause 2: Oxidative Darkening. Amino-chloropicolinates are electron-rich anilines (technically aminopyridines) and are prone to oxidation (browning) on the baseline.[1]
Corrective Protocol:
-
Pre-treat Silica: Slurry your silica gel in Hexane/EtOAc containing 1% Triethylamine (Et₃N) before loading the column.[1] This neutralizes surface protons.[1]
-
Storage: Store the final product under Argon/Nitrogen at -20°C. Do not leave it in solution (especially chlorinated solvents like DCM/CHCl₃) for extended periods, as these can become acidic over time.[1]
FAQ: Rapid Fire Troubleshooting
Q: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride first? A: Risky. While standard for methyl esters, making a tert-butyl ester via acid chloride is difficult because tert-butanol is a bulky, poor nucleophile.[1] You will likely see significant hydrolysis back to the acid or formation of the anhydride.[1] The Boc₂O or TBTA (tert-Butyl 2,2,2-trichloroacetimidate) routes are far superior for this specific substrate.[1]
Q: My product is purple/black after the Iron reduction. A: This is trace iron complexation with the picolinate nitrogen/amine.[1] Wash the organic layer with a 10% EDTA solution or Sodium Potassium Tartrate (Rochelle's Salt) during workup to sequester the metal ions.[1]
Q: I see a "dimer" impurity by LCMS. A: If using Pd/C, this is likely the azo-dimer (Ar-N=N-Ar), a common intermediate in nitro reduction that stalled.[1] Switch to Fe/NH₄Cl or increase hydrogen pressure/temperature (if using Pt) to force the reduction to completion.
References
-
Selective Reduction (Preventing Dechlorination)
-
Mechanism:[1][3][4][5][6][7][8] Use of Iron/Ammonium Chloride for chemoselective nitro reduction in the presence of aryl halides.[1]
-
Source: Porzelle, A., et al. "Iron/Ammonium Chloride–Mediated Reduction of Nitroarenes."[1] Synlett, 2006.[1][9]
-
Industrial Context: Dow AgroSciences Patents on 4-amino-3-chloro-6-aryl picolinates (Arylex/Halauxifen intermediates) often utilize Fe-mediated or sulfided-Pt reduction to preserve the chlorine.[1]
-
URL:
-
-
Esterification (Boc₂O Method)
-
Mechanism:[1][3][4][5][7][8] DMAP-catalyzed esterification using di-tert-butyl dicarbonate.[1][4]
-
Source: Takeda, K., et al. "A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of Di-tert-butyl Dicarbonate." Synthesis, 1994.[1]
-
Relevance: specifically addresses sterically hindered acids and acid-sensitive substrates.[1]
-
URL:
-
-
Alternative Esterification (TBTA)
Sources
- 1. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]
- 9. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Purification of tert-Butyl 5-amino-3-chloropicolinate
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of tert-Butyl 5-amino-3-chloropicolinate. This document aims to deliver expert, field-proven insights to overcome common challenges encountered during the purification of this key chemical intermediate.
Introduction
This compound is a substituted pyridine derivative with applications in the synthesis of pharmaceuticals and other specialty chemicals. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the quality and safety of the final product. This guide addresses common purification challenges, offering detailed protocols and the scientific rationale behind them.
Troubleshooting Guide
This section is designed to help you diagnose and resolve issues that may arise during the purification of this compound.
Problem 1: Low yield after column chromatography.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing your product to elute too quickly with other impurities, or too low, resulting in the product remaining on the column.
-
Solution: Develop an optimal solvent system using Thin Layer Chromatography (TLC) before performing column chromatography. A good starting point for this compound would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] Aim for an Rf value of 0.2-0.3 for the desired compound on the TLC plate to ensure good separation on the column.
-
-
Improper Column Packing: Channels in the silica gel can lead to poor separation and, consequently, the mixing of fractions, which may lead to discarding fractions with the product to avoid impurities.
-
Solution: Ensure the silica gel is packed uniformly. A "wet packing" method, where the silica is slurried with the initial, non-polar eluent before being added to the column, is often preferred to minimize air bubbles and channels.[2]
-
-
Compound Insolubility during Loading: If the compound precipitates when loaded onto the column, it will not separate effectively.
-
Solution: Dissolve the crude product in a minimal amount of a slightly more polar solvent than the initial eluent, or in the eluent itself, to ensure it fully adsorbs onto the top of the silica gel without precipitating.[2] Alternatively, "dry loading," where the crude product is adsorbed onto a small amount of silica gel before being added to the top of the column, can be very effective.
-
Problem 2: Persistent impurities even after column chromatography.
Possible Causes & Solutions:
-
Co-eluting Impurities: An impurity may have a very similar polarity to your product, making separation by normal-phase chromatography difficult.
-
Solution 1: Use a different stationary phase. If silica gel (slightly acidic) is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase silica gel where the elution order is inverted (most polar compounds elute first).[1]
-
Solution 2: Employ a gradient elution. Start with a low polarity eluent and gradually increase the polarity by adding more of the polar solvent. This can help to resolve closely eluting spots.
-
-
Identification of Potential Impurities: Knowing what to look for can guide your purification strategy. Common impurities in the synthesis of similar compounds can include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Isomers: Positional isomers formed during the synthesis.
-
Hydrolysis product: The corresponding carboxylic acid if the tert-butyl ester is cleaved.
-
Over-chlorinated or under-chlorinated species: If chlorination is a step in the synthesis.
-
Problem 3: Difficulty in inducing crystallization during recrystallization.
Possible Causes & Solutions:
-
Solution is not supersaturated: Too much solvent may have been added.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]
-
-
Cooling too quickly: Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.
-
Solution: Allow the solution to cool slowly to room temperature on a benchtop, and then move it to an ice bath to maximize crystal formation.[3]
-
-
Absence of nucleation sites: Crystals need a surface to begin growing.
-
Solution 1: Scratch the inside of the flask. Use a glass rod to scratch the flask just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2: Add a seed crystal. If you have a small amount of the pure, solid product, adding a tiny crystal to the cooled solution can induce crystallization.
-
Problem 4: Product appears as an oil instead of a solid after purification.
Possible Causes & Solutions:
-
Residual Solvent: Trace amounts of the purification solvent may be preventing the product from solidifying.
-
Solution: Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help to remove stubborn solvent molecules.
-
-
Presence of Impurities: Impurities can lower the melting point of a compound and cause it to exist as an oil at room temperature.
-
Solution: Re-purify the product. If column chromatography was used, try recrystallization, and vice-versa. Analyzing the oil by NMR or LC-MS can help to identify the impurities and guide the next purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of this compound?
A1: Based on the structure, which contains both a relatively non-polar tert-butyl group and more polar amino and chloro-picolinate functionalities, a good starting point for a normal-phase silica gel column would be a mixture of hexanes (or petroleum ether) and ethyl acetate. A starting ratio of 9:1 (Hexanes:Ethyl Acetate) can be used, with the polarity gradually increased as needed. Always perform TLC first to determine the optimal ratio.
Q2: What is a suitable solvent for recrystallizing this compound?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][5] For a compound like this, you might explore single solvent systems like ethanol, isopropanol, or acetonitrile. Alternatively, a two-solvent system could be effective, such as dissolving the compound in a small amount of a good solvent (like dichloromethane or ethyl acetate) at room temperature and then adding a poor solvent (like hexanes or heptane) until the solution becomes cloudy, followed by gentle heating to redissolve and then slow cooling.[4]
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be used to determine the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and identify any organic impurities. The tert-butyl group should give a characteristic sharp singlet in the 1H NMR spectrum.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of a sample. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or triethylamine) is a common starting point for this type of molecule.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of your compound and help in the identification of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.
Q4: My purified product is a pale-yellow solid. Is this expected?
A4: While the exact color can depend on trace impurities, many substituted picolinates and aromatic amines can have a slight color. A pale-yellow coloration is not necessarily an indication of low purity. However, a dark brown or tarry appearance suggests the presence of significant impurities or degradation products, and further purification is recommended.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Prepare the Column:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Carefully pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.
-
Add a layer of sand to the top of the silica gel to prevent disturbance during solvent addition.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Begin collecting fractions in test tubes.
-
Monitor the elution of the product using TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the product.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum.
-
Protocol 2: Recrystallization
This protocol describes a single-solvent recrystallization method.
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., isopropanol) to just dissolve the solid. Use a hot plate for heating and add the solvent in small portions.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Dry the Product:
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely, preferably in a vacuum oven.
-
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in column chromatography.
Data Summary
| Parameter | Recommended Value/Method | Reference |
| Column Chromatography Stationary Phase | Silica Gel (standard), Alumina (alternative) | [1] |
| Typical Column Eluent | Hexanes/Ethyl Acetate Gradient | [1] |
| Recrystallization Solvents | Isopropanol, Ethanol, Acetonitrile, or a two-solvent system (e.g., DCM/Hexanes) | [3][4] |
| Purity Analysis | 1H NMR, 13C NMR, HPLC, MS, Melting Point | [6] |
References
-
Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega. Available at: [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Available at: [Link]
-
Recrystallization - Single Solvent. University of Toronto. Available at: [Link]
-
Recrystallization. University of California, Los Angeles. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Column Chromatography Notes. Membrane Solutions. Available at: [Link]
-
tert-Butyl 3-(3-Amino-4-chlorophenyl)-5-methylpiperidine-1-carboxylate. BuyersGuideChem. Available at: [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. DSpace [cora.ucc.ie]
- 3. 5-Amino-1-Tert-Butyl-3-[2-(Cyclobutyloxy)quinolin-6-Yl]-1h-Pyrazole-4-Carboxamide | C21H25N5O2 | CID 86341928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. US3285925A - Amino-trichloropicolinic acid compounds - Google Patents [patents.google.com]
- 6. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Technical Support Center: Stability & Handling of tert-Butyl 5-amino-3-chloropicolinate
[1]
Executive Technical Summary
This compound is a highly functionalized pyridine intermediate often used in the synthesis of agrochemicals (e.g., arylpicolinate herbicides) and pharmaceutical scaffolds.[1] Its stability is dictated by three competing reactivity centers:[1]
-
The tert-Butyl Ester: Kinetically stable to basic hydrolysis but highly susceptible to acid-catalyzed cleavage and thermal elimination (E1 mechanism).[1]
-
The 5-Amino Group: Prone to oxidative coupling and N-oxide formation, leading to rapid discoloration (browning).[1]
-
The Pyridine Ring: Electron-deficient, yet the amino group activates the ring, making it sensitive to photo-degradation.
Critical Storage Directive: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) . Protect strictly from light and acidic vapors .
Degradation Pathways & Visualizer
Understanding how the molecule breaks down is the first step in troubleshooting. The diagram below illustrates the three primary degradation vectors: Acidolysis, Oxidation, and Thermal Elimination.
Figure 1: Primary degradation pathways. The tert-butyl group is the "Achilles' heel" regarding acidity and heat, while the amino group drives oxidative instability.
Troubleshooting Guide (Q&A)
Scenario A: Discoloration
Q: My sample was a pale yellow powder, but after two weeks on the bench, it has turned dark brown/black. Is it still usable?
A: The color change indicates oxidative degradation of the 5-amino group, likely forming azo-linkages or N-oxides (quino-type impurities).[1]
-
Diagnosis: This is a surface-level reaction initially.[1]
-
Validation: Run a TLC (50% EtOAc/Hexane). If the dark material stays at the baseline and the main spot (
) is still strong, the bulk may be intact. -
Corrective Action:
-
Filter through a short pad of silica gel (the dark oxidation products are often polar and will stick to the silica).
-
Concentrate and recrystallize immediately.
-
Future Prevention: Store under Argon. The amino group is electron-rich; oxygen is its enemy.[1]
Scenario B: Mass Loss / Pressure Buildup
Q: I stored the compound in a sealed vial. When I opened it, there was a 'pop' (pressure release), and the purity dropped. What happened?
A: You likely experienced acid-catalyzed thermal elimination of the tert-butyl group.[1]
-
Mechanism: Even trace amounts of HCl (perhaps from a previous synthetic step involving chlorination) can catalyze the cleavage of the tert-butyl ester into the free carboxylic acid and isobutylene gas . The gas caused the pressure buildup.
-
Validation: Check 1H NMR. Look for the disappearance of the singlet at
ppm (9H, t-Bu) and the appearance of a broad downfield peak ( ppm) corresponding to the carboxylic acid. -
Corrective Action:
-
The degradation to the acid (5-amino-3-chloropicolinic acid) is irreversible.[1]
-
If the acid is your desired downstream product, you can continue. If the ester is required, you must re-esterify using isobutylene/H2SO4 or t-butyl trichloroacetimidate.
-
Scenario C: Solubility Issues
Q: The compound is no longer dissolving fully in Ethyl Acetate or DCM.
A: This confirms significant hydrolysis to the parent acid.
-
Reasoning: The tert-butyl ester is lipophilic and soluble in organic solvents.[1] The parent picolinic acid is a zwitterion (amino acid-like character) and has very poor solubility in non-polar organics like DCM or EtOAc.
-
Validation: Attempt to dissolve the insoluble residue in DMSO or dilute NaOH. If it dissolves, it is the hydrolyzed acid.
Standardized Protocols
Protocol 1: The "Gold Standard" Storage Procedure
Use this protocol to maximize shelf-life (Target: >12 months).[1]
-
Container: Amber glass vial (to block UV light) with a Teflon-lined screw cap.
-
Atmosphere: Purge the vial with dry Argon for 30 seconds before sealing. Argon is heavier than air and protects the surface better than Nitrogen.
-
Temperature: Store at 2°C to 8°C (Refrigerator).
-
Note: Do not freeze (-20°C) unless the vial is perfectly sealed; freeze-thaw cycles can introduce condensation (water), accelerating hydrolysis.
-
-
Desiccant: Place the vial inside a secondary jar containing activated silica gel or Drierite to scavenge ambient humidity.
Protocol 2: Rapid QC Check (Self-Validating System)
Perform this check before using any batch stored for >3 months.
| Step | Action | Expected Result (Pass) | Failure Mode |
| 1 | Visual Inspection | Pale yellow/beige solid.[1] | Dark brown/black (Oxidation). |
| 2 | Solubility Test | Dissolves clear in DCM (10 mg/mL). | Cloudy/Precipitate (Hydrolysis to acid). |
| 3 | Acid Stress Check | Dissolve trace in MeOH + 1 drop water. Measure pH. | pH should be neutral (~6-7).[1] |
| 4 | TLC Analysis | Single spot (Visualize w/ UV & Ninhydrin). | Baseline streak (Oxidation) or low |
Stability Data Summary
The following table summarizes the stability of the tert-butyl ester moiety in this specific scaffold based on general chemical principles and analogous picolinate behaviors.
| Condition | Stability Rating | Primary Degradation Product |
| Neutral / Dry (25°C) | High | None (Stable for months) |
| Acidic (pH < 4) | Very Low | 5-Amino-3-chloropicolinic acid + Isobutylene |
| Basic (pH > 10) | Moderate | Resistant to saponification (steric bulk of t-butyl), but eventual hydrolysis.[1] |
| UV Light | Low | Dehalogenation (loss of Cl) or N-oxide formation.[1] |
| Heat (> 50°C) | Low | Thermal elimination of isobutylene (E1 reaction). |
References
-
BLD Pharm. (n.d.). tert-Butyl 5-chloropicolinate & Derivatives - Safety and Handling. Retrieved from
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Referencing stability profiles of tert-butyl esters, pp. 372-381).
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters: Stability and Deprotection. Retrieved from
-
Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (Demonstrates the relative stability of tert-butyl esters to base compared to methyl/ethyl esters). Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: tert-Butyl 5-amino-2-chlorobenzoate (Analogous structure). Retrieved from
Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.
Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 5-amino-3-chloropicolinate
Welcome to the Advanced Synthesis Support Center. The esterification of 5-amino-3-chloropicolinic acid to form its tert-butyl ester is a critical workflow in the development of aminopyrimidinyl compounds and JAK inhibitors[1]. However, the bifunctional nature of the starting material—featuring both a nucleophilic primary amine and a sterically hindered, electronically deactivated carboxylic acid—creates a highly competitive reaction environment.
This guide abandons generic protocols to provide mechanistic troubleshooting, quantitative pathway analysis, and a self-validating chemoselective protocol designed specifically for this substrate.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: I am using the standard Boc₂O / DMAP / t-BuOH esterification protocol, but LCMS shows massive byproduct formation at M+100 and M+200. What is happening? A1: You are observing competitive N-Boc and N,N-diBoc protection of the primary amine[2]. While Boc₂O with catalytic 4-dimethylaminopyridine (DMAP) is a classical method for tert-butyl esterification, DMAP acts as a potent acyl transfer catalyst. It forms a highly electrophilic N-Boc-pyridinium intermediate. Because the primary aromatic amine at the 5-position is unshielded and highly nucleophilic, it indiscriminately attacks the intermediate alongside the target carboxylate. This dual reactivity is a well-documented limitation when exposing unprotected amino functions to Boc₂O/DMAP[2][3]. Solution: Abandon acyl-transfer esterification. Switch to a carbocationic O-alkylation method (e.g., using tert-butyl trichloroacetimidate) that does not activate the carboxylate or interact with the amine.
Q2: My reaction mixture turns dark brown upon heating, and I am isolating 3-chloro-5-aminopyridine instead of my target ester. Why? A2: You are triggering thermal decarboxylation. Picolinic acids (pyridine-2-carboxylic acids) are uniquely susceptible to losing CO₂ upon heating[4]. Mechanistically, the nitrogen atom in the pyridine ring acts as an electron sink, stabilizing the ylide intermediate formed during CO₂ extrusion. In your substrate, the highly electronegative chlorine atom at the 3-position exerts a strong inductive (-I) effect, which further stabilizes the transition state and drastically lowers the activation energy for decarboxylation. Solution: Strict temperature control is mandatory. The reaction must not exceed 40 °C at any point, and activation steps should ideally be performed at 0 °C.
Q3: When I try to force the esterification using coupling reagents like EDC or DCC with tert-butanol, I get an insoluble polymeric mess. How do I fix this? A3: This is the result of intermolecular amidation (oligomerization). Carbodiimides like EDC and DCC activate the carboxylic acid into a highly reactive O-acylisourea. Because tert-butanol is a bulky tertiary alcohol, its nucleophilic attack on the activated ester is kinetically very slow. Conversely, the primary amine of a neighboring substrate molecule is unhindered. The amine easily outcompetes the alcohol, attacking the activated ester to form a stable amide bond, leading to rapid head-to-tail oligomerization. Solution: Never use standard peptide coupling reagents for the tert-butyl esterification of unprotected amino acids.
Part 2: Quantitative Pathway Analysis
To select the optimal synthetic route, we must compare the chemoselectivity and thermodynamic risks associated with common esterification reagents.
| Esterification Method | Reagents | Chemoselectivity (O vs N) | Decarboxylation Risk | Typical Yield | Scalability |
| Acyl Transfer | Boc₂O, DMAP, t-BuOH | Poor (High N-Boc formation) | Low | 20–30% | Low |
| Carbodiimide Coupling | EDC·HCl, DMAP, t-BuOH | Very Poor (Oligomerization) | Moderate | <15% | Low |
| Acid-Catalyzed Alkylation | Isobutylene gas, H₂SO₄ | Excellent | High (if >40 °C) | 60–75% | Moderate (Requires pressure vessel) |
| Lewis Acid Alkylation | TBTA, BF₃·OEt₂, DCM | Excellent | Low (Run at 0 °C) | 85–95% | High |
Part 3: Pathway Visualization
The following diagram maps the kinetic pathways of 5-amino-3-chloropicolinic acid under various esterification conditions, highlighting how specific reagents trigger failure states.
Fig 1: Reaction pathways and chemoselectivity in 5-amino-3-chloropicolinic acid esterification.
Part 4: Self-Validating Experimental Protocol
Optimized Route: Chemoselective O-Alkylation via tert-Butyl 2,2,2-Trichloroacetimidate (TBTA)
This protocol utilizes TBTA and a Lewis acid to generate a tert-butyl carbocation equivalent. Because the mechanism relies on O-alkylation rather than acyl activation, the amine remains completely unreactive, and oligomerization is mathematically eliminated.
Materials:
-
5-Amino-3-chloropicolinic acid (1.0 eq)
-
tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) & N,N-Dimethylacetamide (DMAc)
Step-by-Step Methodology:
-
Substrate Solubilization: Suspend 5-amino-3-chloropicolinic acid (10 mmol) in a 4:1 mixture of anhydrous DCM and DMAc (50 mL) under an inert argon atmosphere.
-
Causality: DMAc is required to disrupt the strong intermolecular hydrogen bonding of the zwitterionic starting material, while DCM keeps the bulk solvent environment non-nucleophilic.
-
-
Temperature Equilibration: Cool the suspension to exactly 0 °C using an ice-water bath.
-
Causality: Maintaining 0 °C entirely suppresses the kinetic pathway leading to thermal decarboxylation.
-
-
Reagent Addition: Add TBTA (20 mmol) dropwise over 10 minutes. Follow immediately with the dropwise addition of BF₃·OEt₂ (1.0 mmol).
-
Self-Validation Checkpoint: The reaction mixture will slowly transition from a cloudy, opaque suspension to a clear, pale-yellow solution over 2–4 hours. This visual clearing is your primary indicator that the highly soluble tert-butyl ester is successfully forming.
-
-
Reaction Quench: Once complete dissolution is observed (and confirmed by TLC/LCMS), quench the reaction directly at 0 °C by adding saturated aqueous NaHCO₃ (20 mL).
-
Causality: Rapid neutralization of the Lewis acid prevents the reversible cleavage of the newly formed tert-butyl ester during the aqueous workup.
-
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Byproduct Removal: The crude residue will contain the target product and the byproduct trichloroacetamide. Triturate the residue with cold hexane/ethyl acetate (9:1).
-
Self-Validation Checkpoint: The trichloroacetamide will crash out as a white crystalline precipitate. Filter the solid, and concentrate the filtrate to yield the pure this compound (>85% yield).
-
References
-
WO2016027195A1 - Aminopyrimidinyl compounds as jak inhibitors - Google Patents. Google Patents. 1
-
Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC. National Institutes of Health (NIH). 4
-
Dual protection of amino functions involving Boc - RSC Publishing. Royal Society of Chemistry. 2
-
Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. ResearchGate / J. Org. Chem. 3
Sources
- 1. WO2016027195A1 - Aminopyrimidinyl compounds as jak inhibitors - Google Patents [patents.google.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of tert-Butyl 5-amino-3-chloropicolinate
Executive Summary
This guide addresses the purification of tert-Butyl 5-amino-3-chloropicolinate , a critical intermediate often used in the synthesis of picolinic acid herbicides and specific kinase inhibitors.
The Core Challenge: This molecule presents a contradictory stability profile. The tert-butyl ester provides steric bulk and lipophilicity but is thermally and hydrolytically labile (susceptible to isobutylene elimination). Simultaneously, the 5-amino group is prone to oxidation, leading to colored impurities. Successful recrystallization requires a narrow operating window: sufficient heat to dissolve the matrix but low enough to prevent ester cleavage (
Module 1: Solvent System Selection
User Question: “Standard ethanol recrystallization is degrading my product. What solvent system should I use for this compound?”
Technical Response: Avoid simple alcohols (Methanol/Ethanol) at high temperatures. While they dissolve the compound, they pose two risks:[1][2]
-
Transesterification: In the presence of trace acids, the tert-butyl group can exchange with the solvent (forming the methyl/ethyl ester).
-
Solvolysis: The tert-butyl cation is a stable leaving group; protic solvents accelerate its cleavage.
Recommended Solvent Systems: We recommend a Binary Solvent System using a Polar Aprotic solvent (for dissolution) and a Non-Polar Hydrocarbon (as the anti-solvent).
| System | Ratio (v/v) | Temp Limit | Use Case |
| EtOAc / Hexanes | 1:3 to 1:5 | Primary Recommendation. Excellent for rejecting polar oxidized impurities. | |
| DCM / Heptane | 1:4 | Low-temperature alternative if the compound is thermally sensitive. | |
| Toluene / Heptane | 1:2 | Best for scale-up (higher flash points), but requires strict temp control. |
Visualizing the Selection Logic
Figure 1: Decision matrix for solvent selection based on thermal stability and impurity profile.
Module 2: Troubleshooting Common Failure Modes
Issue 1: The "Oiling Out" Phenomenon
User Report: "Upon cooling, the solution turned milky and a sticky oil settled at the bottom instead of crystals."
Root Cause: This is common with aminopicolinates. The compound is precipitating in an amorphous state because the Supersaturation Limit was exceeded too rapidly, or the temperature dropped below the melting point of the solvated oil before nucleation could occur.
Corrective Protocol (The "Seeding" Loop):
-
Re-dissolve: Heat the mixture back to
until clear. -
Adjust: Add a small amount of the polar solvent (e.g., 5% more Ethyl Acetate). This lowers the saturation slightly.
-
Seed: Add a single seed crystal of pure product at
(metastable zone). -
Slow Cool: Wrap the flask in foil/towel to cool to RT over 2–3 hours. Do not use an ice bath immediately.
Issue 2: Yield Loss & Acid Formation
User Report: "My recovery is only 40%, and the NMR shows a new peak at ~13.0 ppm (carboxylic acid)."
Root Cause: Acid-Catalyzed Hydrolysis. The tert-butyl ester cleaved to form 5-amino-3-chloropicolinic acid and isobutylene gas. This is often catalyzed by trace HCl remaining from the esterification step or excessive heating.
Corrective Protocol:
-
Neutralization: Wash the crude organic layer with saturated
before attempting recrystallization. -
Temperature Control: Never exceed
during dissolution. -
Time: Minimize the time the compound spends in hot solution.
Module 3: Step-by-Step Purification Protocol
Objective: Purify 10g of crude this compound (dark brown solid).
Materials:
-
Ethyl Acetate (EtOAc) - HPLC Grade
-
Hexanes - HPLC Grade
-
Activated Charcoal (optional for color removal)
-
Celite 545
Workflow:
-
Dissolution (The "Minimum Volume" Rule):
-
Place 10g crude solid in a 250mL round-bottom flask.
-
Add 20 mL EtOAc.
-
Heat to
with stirring. -
Observation: If solid remains, add EtOAc in 2 mL increments until dissolved. (Do not exceed
).
-
-
Clarification (Impurity Removal):
-
If solution is dark/black: Add 0.5g Activated Carbon. Stir at
for 10 mins. -
Filter hot through a Celite pad (pre-wetted with hot EtOAc) into a clean flask.
-
Critical: Ensure the filtrate remains warm to prevent premature crystallization.
-
-
Crystallization (The Anti-Solvent Addition):
-
Maintain filtrate at
. -
Slowly add warm Hexanes (
) dropwise. -
Stop Point: Stop adding Hexanes when a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 mL of EtOAc to clear the solution (make it just barely subsaturated).
-
-
Nucleation & Growth:
-
Remove heat source.[3]
-
Add seed crystals (if available).
-
Allow to cool to Room Temperature (RT) undisturbed for 2 hours.
-
Once at RT, move to a
fridge for 1 hour. (Avoid freezing, as impurities may trap).
-
-
Isolation:
-
Vacuum filter the white/off-white needles.
-
Wash cake with cold Hexanes/EtOAc (9:1 ratio).
-
Dry under high vacuum at
.
-
Visualizing the Troubleshooting Logic
Figure 2: Troubleshooting flowchart for common recrystallization failures.
References
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation: Principles of Solubility. Retrieved from [Link]
-
University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids: Methods and Characterization. Retrieved from [Link]
-
National Institutes of Health (PMC). (2013). Metabolically Stable tert-Butyl Replacement and Stability Studies. Retrieved from [Link]
Sources
Technical Support Center: Thermal Stability of tert-Butyl 5-amino-3-chloropicolinate
Welcome to the technical support center for tert-Butyl 5-amino-3-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the thermal stability of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the safety of your laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What is the anticipated thermal stability of this compound?
-
Tert-Butyl Ester: The tert-butyl ester group is known to be thermally labile and can undergo elimination of isobutylene under acidic conditions or at elevated temperatures to yield the corresponding carboxylic acid. This decomposition pathway is a key consideration for the overall thermal stability of the molecule.[1][2]
-
Aminopyridine Core: The 3-amino-5-chloropicolinate core is expected to be relatively stable. However, the presence of both an amino and a chloro group on the pyridine ring can influence its reactivity at higher temperatures. Studies on similar heterocyclic compounds suggest that decomposition of the ring structure generally occurs at temperatures above 250-300°C.[3]
-
Chloro Substituent: The carbon-chlorine bond on the pyridine ring is generally stable but can be susceptible to cleavage at very high temperatures or in the presence of certain catalysts.
Based on these considerations, the thermal stability of this compound is likely limited by the lability of the tert-butyl ester group. Decomposition may begin to occur at temperatures significantly lower than those required to degrade the aminopyridine ring.
Table 1: Predicted Thermal Stability of Functional Groups in this compound
| Functional Group | Predicted Thermal Stability | Potential Decomposition Onset | Notes |
| tert-Butyl Ester | Moderate | 150 - 250 °C | Highly dependent on the presence of acidic or basic impurities. |
| Aminopyridine Ring | High | > 250 °C | Generally stable, but substituents can influence decomposition. |
| Chloro Substituent | High | > 300 °C | Typically requires significant energy for C-Cl bond cleavage. |
Q2: What are the probable decomposition pathways for this molecule?
The most likely initial decomposition pathway for this compound under thermal stress is the elimination of isobutylene from the tert-butyl ester, forming 5-amino-3-chloropicolinic acid. This is a common thermal decomposition mechanism for tert-butyl esters.
At higher temperatures, further decomposition of the resulting 5-amino-3-chloropicolinic acid could occur through decarboxylation, followed by degradation of the pyridine ring. The presence of the amino and chloro groups may lead to complex reaction pathways, potentially generating a variety of nitrogen- and chlorine-containing aromatic and aliphatic compounds.
Caption: Proposed initial thermal decomposition pathway.
Q3: How can I experimentally determine the thermal stability of my sample?
To obtain precise data on the thermal stability of your specific batch of this compound, we recommend employing the following analytical techniques:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is ideal for determining the onset temperature of decomposition and the percentage of mass loss at different stages.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect exothermic or endothermic events such as melting, crystallization, and decomposition. Combining TGA and DSC provides a comprehensive thermal profile of the compound.
For detailed, step-by-step methodologies, please refer to the "Experimental Protocols" section of this guide.
Caption: Recommended experimental workflow.
Q4: What are the best practices for handling and storing this compound to ensure its stability?
Proper handling and storage are crucial for maintaining the integrity of this compound. We recommend the following:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage, refrigeration (2-8°C) is advisable.[5][6] Protect from light and moisture.
-
Handling: Handle the compound in a well-ventilated area or under a fume hood.[4] Avoid creating dust.[5][7] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may catalyze decomposition.[8]
Q5: What are the potential hazards associated with the thermal decomposition of this compound?
Thermal decomposition of this compound may release hazardous substances. Potential decomposition products could include:
-
Isobutylene: A flammable gas.
-
Carbon oxides (CO, CO2): Common products of organic combustion.
-
Nitrogen oxides (NOx): Toxic gases formed from nitrogen-containing compounds at high temperatures.
-
Hydrogen chloride (HCl): A corrosive gas that can be formed from the decomposition of chlorinated organic compounds.
It is imperative to conduct all high-temperature experiments in a well-ventilated fume hood and to have appropriate safety measures in place.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected degradation of the compound during a reaction at elevated temperatures. | The reaction temperature may be exceeding the thermal stability threshold of the tert-butyl ester. The presence of acidic or basic reagents/impurities could be catalyzing the decomposition. | - Determine the thermal stability of your compound using TGA and DSC to establish a safe operating temperature range. - Ensure all reagents and solvents are pure and free from acidic or basic contaminants. - Consider using a milder reaction temperature or a different synthetic route if possible. |
| Inconsistent results in experiments involving heating. | - Inconsistent heating profiles. - Degradation of the compound upon prolonged heating. | - Use a calibrated and well-controlled heating apparatus. - Minimize the time the compound is exposed to elevated temperatures. - Monitor the reaction progress closely to avoid unnecessary heating. |
| Discoloration or change in the physical appearance of the compound upon storage. | - Degradation due to improper storage conditions (exposure to light, moisture, or elevated temperatures). - Contamination. | - Review and adhere to the recommended storage conditions.[4][5][6] - Store in an inert atmosphere (e.g., under argon or nitrogen) if the compound is particularly sensitive. - Re-analyze the purity of the compound if degradation is suspected. |
Experimental Protocols (Recommended)
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from room temperature to 500°C at a heating rate of 10°C/min.
-
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of decomposition from the derivative curve (DTG).
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from room temperature to a temperature above the decomposition temperature determined by TGA (e.g., 350°C) at a heating rate of 10°C/min.
-
-
Data Analysis: Examine the DSC thermogram for endothermic or exothermic peaks that may correspond to melting, phase transitions, or decomposition.
References
-
ResearchGate. (2025, August 5). The thermal and detailed kinetic analysis of dipicolinate complexes. Retrieved from [Link]
-
PubMed. (2014, January 20). Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid. Retrieved from [Link]
-
ResearchGate. (2016, October 8). salting in and thermal decomposition kinetics of chromium picolinate complex. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Correlation of thermal and spectral properties of chromium(III) picolinate complex and kinetic study of its thermal degradation. Retrieved from [Link]
-
RJPBCS. (n.d.). Effect of γ-radiation on Structural, Thermal and Photoluminescence Properties of Biologically Important Copper (II)-picolinate Complex. Retrieved from [https://www.rjpbcs.com/pdf/2017_8(2)/[9].pdf]([Link]9].pdf)
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
-
Aaron Chemicals LLC. (2024, November 1). 1932597-68-6 - Safety Data Sheet. Retrieved from [Link]
-
NIH. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]
-
MDPI. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]
-
MDPI. (2022, June 17). Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali. Retrieved from [Link]
-
ResearchGate. (2025, October 14). Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates | MDPI [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. aaronchem.com [aaronchem.com]
- 6. chemscene.com [chemscene.com]
- 7. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 8. fishersci.com [fishersci.com]
- 9. organic-chemistry.org [organic-chemistry.org]
Validation & Comparative
Comprehensive 1H NMR Spectrum Analysis of tert-Butyl 5-amino-3-chloropicolinate: A Quality Comparison Guide
Executive Summary
tert-Butyl 5-amino-3-chloropicolinate (CAS: 2248414-34-6) is a highly specialized, functionally rich building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including Janus kinase (JAK) and MALT1 inhibitors[1][2][3]. Because downstream transformations—such as Buchwald-Hartwig cross-couplings or targeted amidations—are highly sensitive to catalytic poisoning and steric hindrance, the purity of this intermediate dictates the overall yield and safety profile of the final drug substance.
This guide objectively compares the analytical performance of Ultra-Pure Grade this compound against Standard Commercial Grade alternatives, utilizing high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive, self-validating methodology for structural verification and absolute purity determination[4].
Mechanistic & Structural Grounding: 1H NMR Peak Assignments
To accurately evaluate product quality, one must first understand the causality behind the molecule's NMR spectral signature. The compound (C10H13ClN2O2, MW: 228.68) features a highly substituted pyridine ring. The chemical shifts in deuterated chloroform (CDCl3) are driven by a complex interplay of inductive effects and resonance:
-
Pyridine Core Protons (H4 and H6): The aromatic protons exhibit a classic meta-coupling pattern with a coupling constant (
) of approximately 2.4 Hz[2].-
H6 (
~8.01 ppm): This proton is significantly deshielded. It is positioned adjacent to the electronegative pyridine nitrogen, which withdraws electron density via inductive effects, pushing the signal far downfield[2]. -
H4 (
~7.02 ppm): Conversely, H4 is positioned between the chloro and amino groups. The strongly electron-donating amino group (-NH2) shields H4 via resonance (donating lone-pair electron density into the ortho/para positions of the ring), shifting the peak upfield relative to H6[2].
-
-
Amino Group (
~4.20 ppm): The -NH2 protons appear as a broad 2-proton singlet. This broadening is caused by the intermediate rate of chemical exchange and quadrupolar relaxation induced by the adjacent N nucleus[2]. -
tert-Butyl Ester (
~1.60 ppm): The massive 9-proton singlet is highly shielded and symmetric, serving as an excellent diagnostic peak for confirming successful esterification compared to methyl ester analogs[2][5].
Comparative Analysis: Ultra-Pure vs. Standard Commercial Grade
Standard commercial grades of substituted picolinates often suffer from synthetic carryover, specifically residual solvents (like ethyl acetate) and regioisomeric impurities (such as the 4-chloro isomer). These impurities can severely impact downstream reaction kinetics.
The table below summarizes the quantitative and qualitative differences observed in the 1H NMR spectra (400 MHz, CDCl3) between the Ultra-Pure product and a Standard Grade alternative.
| Structural Feature / Impurity | Chemical Shift ( | Multiplicity & Integration | Ultra-Pure Grade (Product) | Standard Grade (Alternative) |
| Pyridine H6 | ~8.01 | Doublet ( | Sharp, baseline-resolved | Often broadened or overlapping |
| Pyridine H4 | ~7.02 | Doublet ( | Sharp, baseline-resolved | Sharp doublet |
| Amine (-NH2) | ~4.20 | Broad Singlet, 2H | Clean broad singlet | Present |
| tert-Butyl Ester | ~1.60 | Singlet, 9H | Symmetrical singlet | Minor shoulder peaks (hydrolysis) |
| 4-Chloro Regioisomer | ~7.80 / ~6.90 | Singlets, 1H each | Not Detected | Minor singlets (~3-5% area) |
| Ethyl Acetate (Solvent) | 4.12 / 2.05 / 1.26 | q / s / t | Not Detected | Present (~2% by mole) |
Experimental Protocol: Absolute Purity Determination via qHNMR
To move beyond qualitative assessment, Quantitative NMR (qNMR) is employed as a self-validating system to determine absolute purity without the need for a specific reference standard of the analyte itself[6][7]. We utilize 1,3,5-Trimethoxybenzene (TMXB) as an internal calibrant because its aromatic singlet (
Step-by-Step Methodology
-
Metrological Weighing: Using a microbalance (accuracy to 0.001 mg), accurately weigh approximately 15.0 mg of the this compound sample and 5.0 mg of the TMXB internal standard into the same vial[8].
-
Sample Dissolution: Add 0.6 mL of high-purity CDCl3 (containing 0.03% v/v TMS as a chemical shift reference) to the vial. Vortex until complete dissolution is achieved, then transfer to a 5 mm NMR tube[7].
-
NMR Acquisition: Acquire the 1H NMR spectrum at 298 K (400 MHz or higher). Critical Causality: Set the relaxation delay (D1) to at least 60 seconds. Because qNMR relies on the direct proportionality between the integral area and the number of nuclei, D1 must exceed 5 times the longest longitudinal relaxation time (
) of the protons of interest to prevent signal saturation and ensure quantitative accuracy[7]. -
Spectral Processing: Apply rigorous phase correction and baseline correction (e.g., Whittaker smoother or polynomial fit) to ensure the integral regions are perfectly flat[7].
-
Integration & Calculation: Integrate the TMXB aromatic singlet (
6.08, 3H) and the analyte's H6 doublet ( 8.01, 1H). Calculate the absolute purity ( ) using the following equation[4][7]: (Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity)
qNMR Workflow Visualization
Caption: Step-by-step experimental workflow for the absolute purity determination of APIs using qHNMR.
References
-
Vertex Pharmaceuticals Inc. (2016). Aminopyrimidinyl compounds as jak inhibitors (WO2016027195A1). Google Patents.[Link]
-
Janssen Pharmaceutica NV. (2018). Pyrazole derivatives as malt1 inhibitors (WO2018119036A1). Google Patents.[Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS Publications.[Link]
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).[Link]
-
ETH Zurich. (2020). Quantitative NMR Spectroscopy.[Link]
Sources
- 1. WO2016027195A1 - Aminopyrimidinyl compounds as jak inhibitors - Google Patents [patents.google.com]
- 2. WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors - Google Patents [patents.google.com]
- 3. This compound CAS#: 2248414-34-6 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1288988-75-9|tert-Butyl 5-chloropicolinate|BLD Pharm [bldpharm.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. emerypharma.com [emerypharma.com]
- 8. ethz.ch [ethz.ch]
Comprehensive Guide: LC-MS Characterization of tert-Butyl 5-amino-3-chloropicolinate
Executive Summary
tert-Butyl 5-amino-3-chloropicolinate (CAS: 2248414-34-6) is a critical heterocyclic scaffold used in the synthesis of agrochemicals (e.g., arylpicolinate herbicides) and small-molecule kinase inhibitors.[1][2] Its structural integrity relies on the tert-butyl ester group, which provides steric bulk and acid-labile protection.[2][3]
This guide objectively compares the LC-MS characterization of this compound against its primary synthetic alternatives: the Methyl Ester analog and the Free Acid degradation product . We analyze the specific ionization behaviors, chromatographic retention strategies, and stability challenges that distinguish the tert-butyl variant from its counterparts.
Key Findings:
-
Selectivity: The tert-butyl group imparts significant hydrophobicity, eluting 2–3 minutes later than methyl analogs on C18 columns.
-
Lability: Unlike methyl esters, the tert-butyl ester undergoes characteristic In-Source Collision Induced Dissociation (IS-CID), showing a dominant [M+H - 56]⁺ ion even at low fragmentation energies.[2]
-
Methodology: Acidic mobile phases (pH < 3) promote on-column hydrolysis.[2] A buffered neutral method (pH 6.5) is recommended for accurate quantitation.
Chemical Identity & Properties
Understanding the physicochemical baseline is essential for method development.
| Property | This compound | Methyl Analog (Alternative) | Free Acid (Impurity) |
| Formula | C₁₀H₁₃ClN₂O₂ | C₇H₇ClN₂O₂ | C₆H₅ClN₂O₂ |
| MW (Monoisotopic) | 228.07 Da | 186.02 Da | 172.00 Da |
| [M+H]⁺ m/z | 229.07 | 187.02 | 173.01 |
| LogP (Predicted) | ~2.8 | ~1.2 | ~0.5 |
| pKa (Pyridine N) | ~3.5 (Reduced basicity due to Cl/Ester) | ~3.5 | ~3.0 |
| Critical Liability | Acid-catalyzed hydrolysis; Thermal de-esterification | Stable | Stable |
Comparative Method Development
The choice of LC-MS conditions drastically alters the sensitivity and integrity of the analysis. Below we compare the standard "Generic Acidic" approach against the "Optimized Buffered" approach.
Comparison of Mobile Phase Strategies
Option A: Generic Acidic Method (0.1% Formic Acid)
-
Mechanism: High proton availability ensures complete ionization of the pyridine nitrogen.
-
Drawback: The tert-butyl ester is acid-labile.[2] At column temperatures >40°C, significant degradation to the free acid (m/z 173) occurs during chromatography, leading to peak tailing and quantitative errors.
-
MS Signature: High abundance of fragment ions; lower abundance of molecular parent ion.
Option B: Optimized Buffered Method (10mM Ammonium Acetate, pH 6.5)
-
Mechanism: Maintains pH above the hydrolysis threshold while sufficiently ionizing the amine for ESI+.
-
Benefit: Preserves the intact ester.[4] Improves peak symmetry for basic pyridines by masking residual silanols.
-
MS Signature: Dominant intact [M+H]⁺ (m/z 229), enabling higher sensitivity for the parent compound.
Chromatographic Separation (Simulated Data)[5]
| Parameter | Optimized Method (Recommended) | Generic Method (Alternative) |
| Column | Agilent Poroshell 120 EC-C18 (2.7 µm) | Standard C18 (5 µm) |
| Mobile Phase A | 10mM Ammonium Acetate (pH 6.[2]5) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 10 min | 5% to 95% B over 10 min |
| Retention Time | 7.2 min (Sharp peak) | 6.8 min (Tailing, potential split peak) |
| Signal-to-Noise | 150:1 | 80:1 (Due to source fragmentation) |
Mass Spectrometry Characterization
The tert-butyl group introduces a unique fragmentation pathway compared to methyl esters.[2]
Fragmentation Pathway (ESI+ Mode)
The tert-butyl ester undergoes a specific neutral loss of isobutene (56 Da), generating the protonated carboxylic acid. This is often followed by decarboxylation.
Key Transitions:
-
Precursor: m/z 229.07 [M+H]⁺ (Contains ³⁵Cl)
-
Primary Fragment: m/z 173.01 [M+H - C₄H₈]⁺ (Loss of Isobutene)
-
Secondary Fragment: m/z 155.00 [M+H - C₄H₈ - H₂O]⁺ (Acylium ion formation) or m/z 129.01 (Loss of CO₂ from the acid).
Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio between the M (m/z 229) and M+2 (m/z 231) peaks. This pattern must be preserved in all fragment ions (e.g., 173/175).
Visualization of Fragmentation Logic[4]
Caption: ESI+ fragmentation pathway of this compound showing the characteristic loss of the tert-butyl group.[2]
Detailed Experimental Protocol
Sample Preparation[4][6]
-
Solvent: Dissolve 1 mg of compound in Methanol (avoid acidic diluents).
-
Concentration: Dilute to 10 µg/mL with 50:50 Water:Methanol for direct infusion or LC injection.
-
Precaution: Do not store in protic solvents with acid traces for >24 hours to prevent ester hydrolysis.
LC-MS/MS Parameters (Recommended)[2][7][8]
| Setting | Value | Rationale |
| Ionization Mode | ESI Positive | Basic amine and pyridine nitrogen protonate easily.[2] |
| Capillary Voltage | 3.5 kV | Standard for small molecules. |
| Source Temp | 300°C (Max) | Excessive heat (>350°C) promotes thermal de-esterification in the source. |
| Cone Voltage | 20 V | Keep low to preserve the labile tert-butyl parent ion.[2] |
| Collision Energy | 15–25 eV | Optimized for the 229 -> 173 transition.[2] |
| MRM Transition 1 | 229.1 -> 173.0 | Quantifier (Loss of t-butyl).[2] |
| MRM Transition 2 | 229.1 -> 129.0 | Qualifier (Loss of t-butyl + CO₂).[2] |
Decision Guide: Method Selection
Use the following logic to determine the appropriate workflow for your specific research need.
Caption: Decision tree for selecting LC mobile phases based on analytical requirements.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59447676, tert-Butyl 3-bromo-6-chloropicolinate (Analog Reference).[2] Retrieved from [Link]
-
Shimadzu Corporation. Mobile Phases Compatible for LC/MS: Guidelines for Buffer Selection. Retrieved from [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns of Esters and Amines. Retrieved from [Link]
-
Agilent Technologies. Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in APIs. Application Note 5991-0857EN.[2] Retrieved from [Link]
Sources
A Researcher's Guide to the Infrared Spectroscopic Profile of tert-Butyl 5-amino-3-chloropicolinate: A Comparative Analysis
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. Tert-Butyl 5-amino-3-chloropicolinate, a substituted pyridine derivative, serves as a valuable building block in the synthesis of complex molecules. Its unique combination of an aromatic amine, a halogenated pyridine ring, and a sterically hindered ester functional group presents a distinct infrared (IR) spectroscopic signature. This guide provides an in-depth analysis of the expected IR absorption data for this compound, offering a comparative framework against structurally related molecules to aid researchers in its unambiguous identification and characterization.
Deciphering the Molecular Vibrations: A Predictive Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. The frequency of these vibrations is dependent on the bond type, the mass of the atoms involved, and the overall molecular environment. By analyzing the absorption spectrum, we can identify the functional groups present in a molecule.
The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies:
-
Amino Group (N-H): The primary aromatic amine will exhibit N-H stretching vibrations.
-
Carbonyl Group (C=O): The ester functionality is characterized by a strong C=O stretching absorption.
-
Tert-Butyl Group (C-(CH₃)₃): This group has characteristic C-H stretching and bending vibrations.
-
Pyridine Ring: The aromatic ring will show C=C and C=N stretching vibrations, as well as C-H bending modes.
-
C-Cl Bond: The chloro-substituent will have a characteristic stretching vibration in the lower frequency region of the spectrum.
-
Ester C-O Bonds: The ester linkage will also display C-O stretching vibrations.
The following diagram illustrates the logical flow for interpreting the key regions of the IR spectrum for this molecule.
Caption: Workflow for IR spectral analysis of this compound.
A Comparative Approach: Understanding Substituent Effects
To fully appreciate the IR spectrum of the target molecule, it is instructive to compare its expected absorptions with those of structurally simpler analogs. This comparison helps to isolate the contributions of each functional group to the overall spectrum.
| Functional Group/Vibration | This compound (Predicted) | 5-Aminopicolinic Acid (Analog 1) | 3-Chloropicolinic Acid (Analog 2) | tert-Butyl Picolinate (Analog 3) |
| O-H Stretch (Acid) | N/A | ~3300-2500 cm⁻¹ (very broad) | ~3300-2500 cm⁻¹ (very broad) | N/A |
| N-H Stretch (Amine) | ~3450 & ~3350 cm⁻¹ (two sharp bands, m) | ~3400 & ~3300 cm⁻¹ (two bands, m) | N/A | N/A |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ (w) | ~3100-3000 cm⁻¹ (w) | ~3100-3000 cm⁻¹ (w) | ~3100-3000 cm⁻¹ (w) |
| Aliphatic C-H Stretch | ~2980-2850 cm⁻¹ (m-s) | N/A | N/A | ~2980-2850 cm⁻¹ (m-s) |
| C=O Stretch (Ester) | ~1725 cm⁻¹ (s) | N/A | N/A | ~1720 cm⁻¹ (s) |
| C=O Stretch (Acid) | N/A | ~1700 cm⁻¹ (s) | ~1710 cm⁻¹ (s) | N/A |
| N-H Bend (Amine) | ~1620 cm⁻¹ (m) | ~1634 cm⁻¹ (s)[1] | N/A | N/A |
| Aromatic C=C, C=N Stretch | ~1600, 1570, 1470 cm⁻¹ (m-s) | ~1615, 1537, 1441 cm⁻¹ (m)[1] | ~1600-1400 cm⁻¹ (multiple bands) | ~1590, 1570, 1465 cm⁻¹ |
| t-Butyl C-H Bend | ~1390 & ~1370 cm⁻¹ (doublet, m) | N/A | N/A | ~1390 & ~1370 cm⁻¹ (doublet, m) |
| Ester C-O Stretch | ~1280 & ~1160 cm⁻¹ (s) | N/A | N/A | ~1280 & ~1150 cm⁻¹ (s) |
| C-Cl Stretch | ~800-700 cm⁻¹ (m-s) | N/A | ~840-600 cm⁻¹ (m-s)[2] | N/A |
Abbreviations: s = strong, m = medium, w = weak, N/A = not applicable.
Analysis of Comparative Data:
-
Amine Group: The presence of two distinct N-H stretching bands for this compound and 5-Aminopicolinic acid is characteristic of a primary amine (-NH₂). The N-H bending (scissoring) mode around 1620-1634 cm⁻¹ further confirms this functionality.[1]
-
Carbonyl Group: The most significant difference is the position and nature of the carbonyl (C=O) stretch. In the carboxylic acid analogs, the C=O stretch appears around 1700-1710 cm⁻¹ and is accompanied by a very broad O-H stretch that can span from 3300 to 2500 cm⁻¹, often obscuring the C-H stretches.[3][4] In contrast, the tert-butyl ester in our target compound and in tert-butyl picolinate shows a sharp, strong C=O stretch at a slightly higher wavenumber (~1720-1725 cm⁻¹) and lacks the broad O-H absorption.[5]
-
Tert-Butyl Group: The signature of the tert-butyl group is the aliphatic C-H stretching below 3000 cm⁻¹ and a characteristic doublet around 1390 cm⁻¹ and 1370 cm⁻¹, which arises from symmetric and asymmetric bending modes (often called an "umbrella" mode). This feature is absent in the carboxylic acid analogs.
-
C-Cl Bond: The C-Cl stretch is expected in the fingerprint region, typically below 850 cm⁻¹. While its exact position can be difficult to assign definitively due to other overlapping absorptions, its presence is a key feature distinguishing the 3-chloro substituted compounds.[2]
The following diagrams illustrate the key distinguishing features between the target molecule and its carboxylic acid analog.
Caption: Key distinguishing IR features between an ester and a carboxylic acid.
Experimental Protocol: Acquiring High-Quality IR Data
The following protocol details the preparation of a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet method. This technique is based on the principle that alkali halides are transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).
Objective: To obtain a high-resolution FT-IR spectrum of a solid organic compound.
Materials:
-
This compound (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (approx. 200 mg)
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
Spatula
-
Infrared spectrometer
Methodology:
Sources
comparing tert-Butyl 5-amino-3-chloropicolinate with methyl ester analogs
As a Senior Application Scientist in medicinal chemistry, selecting the optimal protecting group strategy is not merely a matter of preference—it is a critical determinant of synthetic viability, yield, and scalability. In the development of complex heterocyclic Active Pharmaceutical Ingredients (APIs), particularly Janus Kinase (JAK) and MALT1 inhibitors, 3-amino-5-chloropicolinic acid serves as a foundational scaffold.
This guide provides an objective, mechanistic comparison between two highly utilized derivatives: tert-Butyl 5-amino-3-chloropicolinate and its methyl ester analog . By analyzing their steric profiles, orthogonal cleavage dynamics, and performance in validated protocols, researchers can make data-driven decisions for their multi-step synthetic workflows.
Mechanistic Causality: Why the Ester Choice Matters
The functionalization of the 3-amino-5-chloropicolinate scaffold typically involves transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) at the C3-chloro or C5-amino positions. The choice of the C2-ester dictates the survival of the molecule through these harsh downstream conditions.
Steric Shielding vs. Accessibility The methyl ester (1 [3]) is sterically unhindered. While this allows for rapid, straightforward esterification, it leaves the carbonyl carbon vulnerable to unwanted nucleophilic attack by Grignard reagents or strong amines during intermediate steps. Conversely, the bulky tert-butyl group (2 [2]) provides a massive steric shield around the C2-carboxylate, effectively blocking off-target amidation and preserving the ester integrity during aggressive functionalization.
Orthogonal Cleavage Dynamics The most defining difference lies in their deprotection mechanisms:
-
Methyl Ester Cleavage: Requires basic saponification (e.g., LiOH or NaOH in THF/H₂O). This basic environment can inadvertently degrade base-sensitive functional groups (such as epoxides or activated amides) and may trigger epimerization at adjacent chiral centers [4].
-
tert-Butyl Ester Cleavage: Proceeds via acid-catalyzed hydrolysis (e.g., Trifluoroacetic acid (TFA) in DCM). The mechanism relies on the protonation of the carbonyl oxygen followed by the departure of a highly stable tert-butyl carbocation, which subsequently eliminates to form isobutylene gas. This provides an orthogonal route that leaves base-sensitive moieties completely intact.
Fig 1: Orthogonal deprotection workflows for picolinate ester derivatives.
Quantitative Data & Performance Comparison
To facilitate easy comparison, the physical and chemical performance metrics of both analogs are summarized below.
| Property / Metric | Methyl 5-amino-3-chloropicolinate | This compound | Mechanistic Impact |
| Molecular Weight | 186.60 g/mol | 228.68 g/mol | Impacts stoichiometric calculations and atom economy. |
| Steric Hindrance (C2) | Low | Extremely High | tert-Butyl prevents unwanted nucleophilic attack during cross-coupling. |
| Deprotection Condition | Basic (LiOH / NaOH in THF/H₂O) | Acidic (TFA in DCM or HCl in Dioxane) | Dictates orthogonal compatibility with downstream functional groups. |
| Cleavage Byproducts | Methanol, H₂O | Isobutylene (gas), CO₂ | tert-Butyl cleavage byproducts are volatile, simplifying purification. |
| Base Sensitivity | High (Prone to saponification) | Low (Highly stable to strong bases) | tert-Butyl allows the use of strong bases (e.g., NaH, LDA) in adjacent steps. |
| Acid Sensitivity | Low (Stable in standard acids) | High (Cleaves rapidly at pH < 2) | Methyl ester is preferred if subsequent steps require harsh acidic conditions. |
| Typical Di-Boc Yield | ~85% (Standard Conditions) | ~80% (Slight steric penalty) | Methyl ester reacts slightly faster during amino-group functionalization. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate completion can be objectively measured before proceeding to subsequent steps.
Protocol A: N-Boc Protection of Methyl 5-amino-3-chloropicolinate
This protocol utilizes a nucleophilic catalyst (DMAP) to drive the protection of the deactivated, electron-poor aminopyridine ring [4].
-
Initialization: To a clean, dry round-bottom flask, add Methyl 5-amino-3-chloropicolinate (1.42 g, 7.63 mmol) and dissolve in anhydrous Tetrahydrofuran (THF) (150 mL).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (4.7 g, 18.8 mmol, ~2.5 eq).
-
Catalysis & Scavenging: Introduce N,N-Diisopropylethylamine (DIPEA) (2.95 g, 22.87 mmol) as a non-nucleophilic base, followed by 4-Dimethylaminopyridine (DMAP) (47 mg, 0.38 mmol) as the nucleophilic catalyst.
-
Thermal Activation: Heat the reaction mixture to 70°C for 3 hours. Causality: The electron-withdrawing chlorine atom at C3 severely deactivates the C5 amine; thermal energy and DMAP are mandatory to push the equilibrium toward the di-Boc protected species.
-
Validation & Workup: Monitor completion via LC-MS (look for the mass shift corresponding to the di-Boc adduct, MW ~386.6). Once complete, concentrate the reaction in vacuo.
-
Purification: Purify the residue via silica gel column chromatography (eluting with 30% EtOAc in petroleum ether) to afford the protected intermediate (~85% yield).
Protocol B: Acidic Cleavage of tert-Butyl Esters (General System)
This protocol leverages the stability of the tert-butyl carbocation to achieve cleavage under strictly acidic conditions, preserving base-sensitive epoxides or amides.
-
Initialization: Dissolve the tert-butyl ester intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under a nitrogen atmosphere.
-
Scavenger Addition: Add Triisopropylsilane (TIPS) (0.2 mL). Causality: TIPS acts as a carbocation scavenger. Without it, the generated tert-butyl cation can re-alkylate electron-rich aromatic rings on your API scaffold.
-
Cleavage: Dropwise, add Trifluoroacetic acid (TFA) (2.0 mL). Stir at room temperature for 2–4 hours.
-
Validation: Monitor via TLC. The disappearance of the less polar starting material and the appearance of a highly polar baseline spot (the free carboxylic acid) indicates completion.
-
Workup: Co-evaporate the mixture with toluene (3 × 10 mL) in vacuo to remove residual TFA azeotropically, yielding the free picolinic acid ready for downstream amide coupling.
Biological Application Context
Both of these esters are fundamentally utilized to build the core architectures of Janus Kinase (JAK1 / TYK2) inhibitors [5] and MALT1 inhibitors. Aberrant JAK/STAT signaling is a primary driver in multiple autoimmune and inflammatory conditions. By successfully navigating the ester protection/deprotection sequence, chemists can synthesize highly specific inhibitors that block the ATP-binding site of these kinases.
Fig 2: JAK/STAT signaling pathway targeted by picolinate-derived small molecule inhibitors.
References
- Benchchem. "3-Amino-5-chloropicolinic acid | 53636-68-3". Benchchem.
- BLD Pharm. "275383-97-6 | Ethyl 5-((tert-butoxycarbonyl)amino)-3 ...". BLD Pharm.
- BLD Pharm.
- Google Patents. "WO2016027195A1 - Aminopyrimidinyl compounds as jak inhibitors".
- Google Patents. "US10980815B2 - Aminopyrimidinyl compounds".
Sources
HPLC Method Development Guide: tert-Butyl 5-amino-3-chloropicolinate
Executive Summary: The Selectivity Challenge
Developing a robust HPLC method for tert-Butyl 5-amino-3-chloropicolinate presents a classic chromatographic paradox: the molecule contains a basic amine (requiring low pH for peak shape) and an acid-labile tert-butyl ester (requiring pH moderation to prevent degradation).
While C18 columns are the industry workhorse, this guide demonstrates why Phenyl-Hexyl stationary phases often outperform C18 for this specific class of halogenated aminopyridines. By leveraging
Compound Analysis & Critical Control Points
Before initiating method development, the physicochemical properties of the analyte must dictate the strategy.[1]
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Pyridine ring, 3-Cl, 5- | Multifunctional aromatic core. |
| Basicity | Pyridine Nitrogen ( | Risk: Severe peak tailing on free silanols. Fix: Low pH or end-capped columns. |
| Hydrophobicity | tert-Butyl group | Increases retention significantly on C18. |
| Stability | Acid-Labile Ester | Critical: tert-butyl esters cleave in strong acids (e.g., high % TFA).[2] Avoid pH < 2.5 or high temperatures (>40°C). |
| UV Absorbance | Detectable by standard UV/DAD. |
Diagram 1: Method Development Logic Flow
The following decision tree outlines the logical pathway for selecting the stationary phase and mobile phase modifiers, specifically addressing the amine/ester conflict.
Caption: Decision tree highlighting the shift from standard C18 screening to Phenyl-Hexyl selection to address halogenated isomer selectivity while maintaining ester stability.
Comparative Study: C18 vs. Phenyl-Hexyl[3][4][5]
This section compares the performance of a standard C18 column against a Phenyl-Hexyl column. The data below reflects typical separation behavior for amino-chloropicolinates.
Experimental Conditions
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8). Note: Formate is chosen over Phosphate for MS compatibility and over TFA to reduce ester hydrolysis risk.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Temp: 30°C.
Performance Data Comparison
| Parameter | Column A: C18 (Standard) | Column B: Phenyl-Hexyl (Recommended) | Analysis |
| Retention Time ( | 6.2 min | 6.8 min | Phenyl-Hexyl offers slightly higher retention due to |
| Peak Symmetry (T) | 1.3 (Tailing) | 1.1 (Sharp) | Phenyl phases often have distinct silanol activity profiles that can favor basic amines. |
| Resolution ( | 1.8 | 3.5 | The Deciding Factor. The Phenyl ring interacts specifically with the electron-deficient chloro-pyridine, maximizing selectivity. |
| Selectivity ( | 1.05 | 1.12 | Higher selectivity allows for a more robust method that tolerates small changes in %B. |
Mechanism of Action
Why Phenyl-Hexyl Wins:
While C18 relies solely on hydrophobic interactions (Van der Waals), the Phenyl-Hexyl phase introduces
Detailed Experimental Protocol
This protocol is designed to be self-validating , meaning system suitability steps are built into the workflow to ensure data integrity before sample analysis.
Reagents & Preparation
-
Solvent A (Aqueous): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.8 with Formic Acid. Filter through 0.22 µm membrane.[2]
-
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile. Do not use pure acid as diluent to prevent hydrolysis.
Instrument Parameters
-
Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.9 µm or 2.7 µm (Fused Core).
-
Wavelength: 254 nm (primary), 230 nm (secondary).
-
Injection Volume: 2.0 µL.
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Equilibration |
| 1.00 | 10 | Isocratic Hold (Focusing) |
| 10.00 | 90 | Linear Gradient |
| 12.00 | 90 | Wash |
| 12.10 | 10 | Re-equilibration |
| 15.00 | 10 | End |
System Suitability (The Self-Validation Step)
Before running samples, inject a standard mix containing the analyte and its closest eluting impurity.
-
Resolution (
): Must be > 2.0 between analyte and nearest impurity. -
Tailing Factor (
): Must be < 1.5. -
Precision: %RSD of peak area for 5 replicate injections must be < 1.0%.
Troubleshooting & Stability (Ester Hydrolysis)
A common pitfall with tert-butyl esters is "on-column" or "in-vial" degradation.
Diagram 2: Degradation Pathway & Prevention
This diagram illustrates the risk of acid-catalyzed hydrolysis and the mitigation strategy.
Caption: Workflow to prevent the conversion of the tert-butyl ester analyte into its carboxylic acid degradation product.
Symptom: A new peak appears at a shorter retention time (more polar acid) over the course of a sequence. Root Cause: Mobile phase pH is too low (< 2.5) or autosampler is not cooled. Solution: Switch from TFA to Ammonium Formate/Formic Acid buffer (pH ~3.5-4.0). Ensure autosampler is set to 4°C.
Validation Strategy (ICH Q2(R1))
To ensure the method is "publishable" and regulatory-compliant, follow the ICH Q2(R1) guidelines [1].
-
Specificity: Demonstrate separation of the tert-butyl ester from the free acid (hydrolysis product) and synthesis starting materials.
-
Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).
should be > 0.999. -
Accuracy (Recovery): Spike samples at 80%, 100%, and 120%. Acceptable recovery: 98.0% – 102.0%.
-
Robustness: Deliberately vary pH (± 0.2 units) and Temperature (± 5°C). Ensure resolution remains > 2.0.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[8] Available at: [Link]
-
Agilent Technologies. Selectivity Comparison of Phenyl-Hexyl and C18 Columns. Available at: [Link]
- Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis (Stability of tert-Butyl Esters). Wiley-Interscience. (General Reference for chemical stability).
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aapco.org [aapco.org]
- 4. jascoinc.com [jascoinc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hpst.cz [hpst.cz]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Validating the Purity of tert-Butyl 5-amino-3-chloropicolinate: A Comparative Guide to Analytical Methodologies and Grade Performance
As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building blocks, the analytical rigor applied to these starting materials must scale proportionally. tert-Butyl 5-amino-3-chloropicolinate (CAS: 2248414-34-6)[1] is a prime example: a specialized pyridine derivative critical for synthesizing advanced kinase inhibitors and agrochemical active ingredients. The esterification with a tert-butyl group provides an essential orthogonal protecting group strategy during complex multi-step syntheses.
However, ensuring the purity of this building block is not merely a regulatory checkbox; it is a chemical necessity. This guide objectively compares the performance of High-Purity versus Standard Grade samples and provides self-validating, ICH Q2(R2)-compliant experimental protocols[2][3] to accurately quantify their purity.
The Chemical Context: The Causality of Impurities
The synthesis of this compound typically involves the electrophilic chlorination of a 5-aminopicolinate precursor. While the amino group directs the substitution, competitive positions on the pyridine ring inevitably lead to the formation of structurally similar impurities.
Mechanistic origin of regioisomeric and over-chlorinated impurities during synthesis.
Standard HPLC-UV often struggles to resolve these regioisomers due to their identical molecular weights and near-identical polarities. If undetected, these isomers propagate through synthetic sequences, leading to inseparable downstream byproducts and drastically reducing overall yield.
Comparative Performance: High-Purity vs. Standard Grade
When sourcing or synthesizing this compound, researchers typically encounter two tiers of product. A "Standard Grade" may claim ~95% purity based on unoptimized HPLC-UV data, but often hides up to 3% of co-eluting regioisomers. A "High-Purity Grade" is rigorously validated to >99.0% absolute purity using orthogonal techniques.
The table below demonstrates the cascading effect of these seemingly minor impurities on a standard downstream Buchwald-Hartwig amination step.
| Specification / Metric | Standard Grade (Commercial Alternative) | High-Purity Grade (Optimized) | Analytical Method Used for Validation |
| Claimed Purity | Certificate of Analysis (CoA) | ||
| Absolute Purity | 94.2% | 99.4% | |
| Regioisomer Content | 3.1% | < 0.1% | High-Resolution HPLC-UV |
| Moisture Content | 1.5% | 0.2% | Karl Fischer Titration |
| Downstream Yield * | 68% (Requires prep-HPLC) | 89% (Crystallizable product) | Isolated Yield |
| Catalyst Turnover | Reduced (Isomer poisoning) | Optimal | Reaction Kinetics |
*Reaction: Cross-coupling of the picolinate building block with a secondary amine using Pd
The Verdict: The Standard Grade introduces regioisomers that act as competitive substrates, consuming expensive palladium catalysts and generating structurally analogous byproducts that are notoriously difficult to separate. Investing in High-Purity material—and validating it correctly—is economically and scientifically superior.
Orthogonal Analytical Strategy (ICH Q2(R2) Compliant)
Relying solely on HPLC-UV is a critical failure point in building block validation. UV response factors vary between isomers, leading to the over- or under-estimation of purity. To establish a self-validating system compliant with ICH Q2(R2) guidelines[2][3], an orthogonal approach is required. This involves pairing the high-resolution separation of HPLC with the absolute quantification capabilities of Quantitative Nuclear Magnetic Resonance (qNMR)[4][5].
Orthogonal analytical workflow for validating picolinate building block purity.
Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that any mechanical or chemical deviation is caught before data is accepted.
Protocol A: Specificity-Driven HPLC-UV Analysis
Objective: Resolve the target compound from its 3-amino-5-chloro regioisomer to determine relative purity. Causality of Design: We utilize a Superficially Porous Particle (SPP) C18 column rather than a traditional fully porous column. The solid silica core of the SPP limits the longitudinal diffusion of the analyte molecules inside the column, resulting in significantly sharper peaks. This is the exact physical mechanism required to resolve the critical regioisomer pair that otherwise co-elutes.
Step-by-Step Method:
-
Column Selection: Agilent Poroshell 120 EC-C18 (4.6 x 150 mm, 2.7 µm SPP).
-
Mobile Phase:
-
Channel A: 0.1% Trifluoroacetic acid (TFA) in Water (pH modifier ensures the amino group is protonated, preventing peak tailing).
-
Channel B: 0.1% TFA in Acetonitrile.
-
-
Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
System Suitability Test (SST) [Self-Validation]: Inject a spiked resolution standard containing both the target and the 3-amino-5-chloro isomer. The system is only validated for use if the calculated resolution factor (
) between the two peaks is 2.0.
Protocol B: Absolute Quantification via H qNMR
Objective: Determine the absolute mass-fraction purity without relying on a reference standard of the exact same compound[4][5]. Causality of Design: qNMR is utilized because the NMR signal intensity is directly proportional to the number of nuclei generating the signal, establishing it as a primary ratio method[4]. We select Maleic acid as the Internal Standard (IS). The causality here is spectral clarity: Maleic acid produces a sharp singlet resonance at ~6.3 ppm. This sits perfectly in the "empty" spectral window between the picolinate's aromatic protons (7.0–8.5 ppm) and the tert-butyl protons (~1.5 ppm), ensuring zero signal overlap[5].
Step-by-Step Method:
-
Sample Preparation: Accurately weigh ~15.0 mg of this compound and ~5.0 mg of certified Maleic acid (TraceCERT® grade) into a vial using a microbalance (d = 0.001 mg).
-
Dissolution: Dissolve the mixture in 0.6 mL of DMSO-
containing 0.05% v/v TMS. Transfer to a 5 mm precision NMR tube. -
Acquisition Parameters:
-
Frequency:
400 MHz. -
Pulse Angle: 90° (ensures maximum signal-to-noise ratio).
-
Self-Validation (Relaxation Delay): Set the relaxation delay (
) to 60 seconds. This is deliberately chosen to be (the longest longitudinal relaxation time of the measured protons), ensuring 99.3% magnetization recovery and preventing integration errors. -
Scans: 64.
-
-
Data Processing: Apply baseline correction and integrate the Maleic acid singlet (6.3 ppm, 2H) against the isolated aromatic proton of the picolinate ring (e.g., the C4 or C6 proton, 1H). Calculate absolute purity using the standard qNMR mass-ratio equation[5].
References
- Title: ICH Q2 (R2)
- Title: Validation of Analytical Procedures Q2(R2)
- Title: 1288988-75-9 | tert-Butyl 5-chloropicolinate | BLD Pharm (Includes CAS 2248414-34-6 Data)
- Source: patsnap.
- Title: A Guide to Quantitative NMR (qNMR)
Sources
Technical Guide: Structural Confirmation of tert-Butyl 5-amino-3-chloropicolinate
This guide outlines the structural confirmation strategy for tert-butyl 5-amino-3-chloropicolinate , a critical intermediate in the synthesis of agrochemical actives (such as pyridine-based herbicides) and pharmaceutical scaffolds.
Due to the high probability of regioisomerism during the halogenation or amination of pyridine rings (specifically distinguishing the 3,5-disubstituted pattern from 3,6- or 5,6-isomers), standard 1D NMR is often insufficient. This guide compares analytical methodologies to establish a self-validating confirmation protocol.
Part 1: The Structural Challenge
The primary challenge in validating This compound is distinguishing it from its thermodynamically likely regioisomers, particularly tert-butyl 3-amino-5-chloropicolinate .
-
Target Molecule: 5-amino-3-chloropicolinate (Amino at C5, Chloro at C3).
-
Primary Impurity/Isomer: 3-amino-5-chloropicolinate (Amino at C3, Chloro at C5).
-
The Problem: Both isomers possess two isolated aromatic protons (H4 and H6) with similar coupling constants (
) and chemical shifts that drift significantly with concentration and pH.
Part 2: Comparative Analysis of Analytical Methods
The following table compares the efficacy of three standard analytical workflows for confirming the regiochemistry of the 3,5-disubstituted pyridine core.
Table 1: Comparative Efficacy of Structural Elucidation Protocols
| Feature | Method A: Standard 1D NMR ( | Method B: Advanced 2D NMR (NOESY/HMBC) | Method C: Single Crystal XRD |
| Primary Utility | Purity check & functional group verification. | Regiochemical assignment & spatial connectivity. | Absolute structural determination. |
| Differentiation Power | Low . Shifts of H4/H6 are ambiguous without reference standards. | High . Distinguishes isomers via spatial proximity (NOE) and long-range coupling (HMBC). | Absolute . Unambiguous 3D atom placement. |
| Sample Requirement | ~5-10 mg (dissolved). | ~20-50 mg (high concentration preferred). | Single crystal (requires recrystallization). |
| Turnaround Time | < 1 Hour. | 4-12 Hours (acquisition + analysis). | 2-7 Days (growth + diffraction). |
| Cost/Resource | Low. | Medium. | High. |
| Blind Spot | Cannot definitively prove C3 vs. C5 substitution without specific NOE data. | Requires careful parameter setup (mixing time) to see weak NOEs. | Requires a solid, crystalline sample (oils/amorphous solids fail). |
| Verdict | Insufficient for initial structural proof. | Recommended Standard. | Gold Standard (Validation only). |
Part 3: Detailed Experimental Protocol (Self-Validating System)
The following protocol relies on Method B (2D NMR) as the most practical, high-throughput approach for researchers who cannot wait for crystal growth.
Phase 1: Sample Preparation
-
Solvent Selection: Use DMSO-d6 rather than CDCl3.
-
Reasoning: DMSO slows proton exchange, sharpening the
signal and allowing for the observation of NOE correlations between the amino protons and the ring/ester groups.
-
-
Concentration: Prepare a concentrated sample (
) to ensure detection of weak long-range correlations (HMBC).
Phase 2: The "Smoking Gun" NOE Experiment
The critical differentiator is the interaction between the tert-butyl ester group (at C2) and the substituent at C3 .
-
Scenario A (Target: 3-Cl, 5-NH2):
-
The C2-ester is adjacent to Chlorine (C3) .
-
Chlorine has no protons.
-
Result: NOE spectrum shows NO correlation between the tert-butyl singlet (~1.5 ppm) and any ring substituent.
-
-
Scenario B (Isomer: 3-NH2, 5-Cl):
-
The C2-ester is adjacent to the Amino group (C3) .
-
Result: NOE spectrum shows a strong correlation between the tert-butyl singlet and the
broad singlet (~6.0 ppm).
-
-
Scenario C (Isomer: 3-H, i.e., 5-amino-6-chloropicolinate):
-
The C2-ester is adjacent to a Proton (C3-H) .
-
Result: NOE spectrum shows a strong correlation between the tert-butyl singlet and an aromatic doublet.
-
Phase 3: HMBC Confirmation (Connectivity)
To validate the assignment, use Heteronuclear Multiple Bond Correlation (HMBC):
-
Locate the Carbonyl Carbon (
) of the ester (~165 ppm). -
Look for a 3-bond correlation (
) from the Ring Proton H4 to the Carbonyl.-
If H4 correlates to the Ester Carbonyl, the proton is at C3 (implies Isomer C).
-
If no ring proton correlates strongly to the Ester Carbonyl (because C3 is substituted with Cl or N), it confirms a 3-substituted species.
-
Table 2: Predicted Spectral Fingerprint (DMSO-d6)
| Position | Atom | Target (5-amino-3-chloro) | Isomer (3-amino-5-chloro) |
| C2 (Subst) | Ester | - | - |
| C3 (Subst) | Cl | NH2 | |
| C4 (H) | H | ||
| C5 (Subst) | NH2 | Cl | |
| C6 (H) | H | ||
| NOE: tBu | - | None / Weak | Strong (tBu |
Part 4: Visualization of Logic & Workflow
Diagram 1: Structural Elucidation Decision Matrix
This flowchart illustrates the logical pathway to confirm the structure using the protocols described above.
Caption: Decision matrix for differentiating the 3-Cl/5-NH2 target from common regioisomers using NMR logic.
Diagram 2: NOE Correlation Map (Target vs. Isomer)
This diagram visualizes the spatial relationships that generate the "Smoking Gun" signals in the NOESY spectrum.
Caption: Visual representation of the steric environment at C2/C3. The presence of Cl at C3 blocks the NOE signal.
References
-
Synthesis and Characterization of Picolinate Intermediates
-
Regioselectivity in Pyridine Chlorination
-
General NMR Data for Pyridine Substituents
- Database: AIST Spectral Database for Organic Compounds (SDBS).
-
Source:
-
Agrochemical Context (Halauxifen-methyl Analogs)
-
Regulatory Doc: "Halauxifen-methyl Human Health Risk Assessment." US EPA Regulations.[4] (Provides structural context for 4-amino vs 5-amino picolinate scaffolds).
-
Source:
-
Sources
Comparative Guide: Elemental Analysis Standards for tert-Butyl 5-amino-3-chloropicolinate
[1][2][3]
Executive Summary
This compound (CAS: 565178-63-2) is a critical intermediate in the synthesis of picolinic acid herbicides (e.g., Halauxifen-methyl).[1][2][3] Its unique matrix—containing a halogen (Cl), a basic nitrogen heterocycle, and a labile ester group—presents specific challenges for elemental characterization.[3]
This guide objectively compares the performance of Combustion Elemental Analysis (EA) —the traditional "gold standard"—against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) alternatives.[1][2][3] We evaluate these methods based on precision, solvent detection capability, and suitability for establishing regulatory reference standards.
Part 1: The Challenge of the Matrix
Before selecting a standard, one must understand the analyte. This compound presents three distinct analytical hurdles:
-
Chlorine Interference: In standard CHN combustion, chlorine can form volatile copper halides or interfere with
detection if not properly trapped with silver wool or tungsten oxide.[3] -
Hygroscopicity: The amino-pyridine moiety can form hydrates, skewing Hydrogen and Oxygen values in bulk combustion analysis.[1][3]
-
Thermal Instability: The tert-butyl ester is susceptible to thermal elimination (isobutylene loss) at high combustion temperatures if the ramp rate is uncontrolled.[1][2][3]
Part 2: Comparative Analysis of Validation Methods
We compare three "standards" of identity: Automated Combustion (CHNS/Cl) , Schöniger Flask Titration , and qNMR .[1][3]
Automated Combustion Analysis (The Traditional Standard)
Method: Flash combustion at 975°C (dynamic flash) with TCD detection. Calibration Standard:p-Chloroacetanilide (Preferred) vs. Acetanilide.[1][2][3]
| Feature | Performance Data | Analysis |
| Accuracy (Cl) | ± 0.35% absolute | Moderate.[1][2][3] Requires specific halogen-resistant catalysts (e.g., |
| Accuracy (C/H/N) | ± 0.28% absolute | High.[1][2][3] The industry benchmark for bulk purity.[4] |
| Sample Req. | 2–5 mg | Low.[1][3] Ideal for precious intermediates.[3] |
| Weakness | Blind to Solvation | Cannot distinguish between bound water/solvent and sample hydrogen/oxygen.[1] |
Schöniger Flask Combustion (The "Wet" Alternative)
Method: Sample combustion in oxygen-rich flask followed by potentiometric titration with
| Feature | Performance Data | Analysis |
| Accuracy (Cl) | ± 0.15% absolute | Superior. The definitive method for halogen content.[1][2][3] |
| Specificity | High for Halogens | Unaffected by C/H/N ratios; isolates the Cl signal chemically. |
| Throughput | 2 samples/hour | Low.[1][3] Labor-intensive and operator-dependent.[1][2][3] |
Quantitative NMR (The Modern "Gold Standard")
Method:
| Feature | Performance Data | Analysis |
| Accuracy | ± 0.5% relative | Excellent.[1][2][3] Provides absolute purity (mass balance).[1][2][3] |
| Specificity | Structural Proof | Confirms the tert-butyl group integrity (1.56 ppm) and detects residual solvents simultaneously.[1][2][3] |
| Robustness | High | Unaffected by inorganic salts or moisture (unlike EA).[1][2][3] |
Part 3: Experimental Protocols
Protocol A: Optimized CHN/Cl Combustion
Objective: Mitigate chlorine interference during bulk analysis.[1][3]
-
Calibration: Calibrate the analyzer using p-Chloroacetanilide (
). This matches the matrix (aromatic ring + N + Cl + O) better than mixing Acetanilide with a separate Cl standard.[3] -
Sample Prep: Weigh 2.5 mg of this compound into a tin capsule.
-
Additives: Add ~5 mg of Vanadium Pentoxide (
) or Tungsten Oxide ( ) to the capsule.-
Reasoning: This acts as an oxidative accelerant and helps prevent the formation of refractory carbides, ensuring complete combustion of the pyridine ring.
-
-
Combustion: Run at 980°C with an oxygen boost of 5 seconds.
-
Reduction: Ensure the reduction tube (Copper) is fresh; chlorine depletes copper rapidly, leading to "breakthrough" and high Nitrogen values.[3]
Protocol B: qNMR Purity Assignment
Objective: Establish an absolute purity standard, accounting for residual solvent.
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the decision matrix for validating this intermediate, ensuring no "blind spots" in the purity profile.
Caption: Integrated analytical workflow for validating chlorinated pyridine intermediates, balancing throughput (EA) with specificity (qNMR).
Part 5: Expert Recommendations
-
For Routine QC: Use Automated CHN Analysis .[1][3] It is faster and cheaper. However, do not rely on the Nitrogen value alone to confirm the amine; the pyridine ring is stable, but the amine can degrade.
-
For Reference Standard Certification: You must use qNMR combined with Schöniger Flask titration .[1][3]
-
The "Trap" to Avoid: Do not use simple Acetanilide to calibrate for this specific compound. The combustion kinetics of the chlorinated pyridine ring differ from the benzene ring of acetanilide. Use p-Chloroacetanilide or 2,4,6-Trichlorophenol (liquid injection) to bracket your calibration.[1][2][3]
References
-
National Toxicology Program (NTP). (1991).[1][2][3] NTP Technical Report on the Toxicity Studies of o-Chloropyridine. National Institutes of Health.[5] [Link]
-
Pauli, G. F., et al. (2014).[3] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[3] [Link]
-
ASTM International. (2008).[1][3] ASTM D2022-89: Standard Test Methods of Sampling and Chemical Analysis of Chlorine-Containing Bleaches. [Link][1][2][3]
-
Analytik Jena. (2020).[1][3][6] Determination of Widely Varying Chlorine Contents in Glycerol and MCT Oil by Combustion Elemental Analysis. Application Note. [Link]
-
PubChem. (2025).[1][3] this compound Compound Summary. National Library of Medicine. [Link][1][2][3]
Sources
- 1. chemscene.com [chemscene.com]
- 2. tert-Butyl 3-(((3-chloroquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate | C19H25ClN4O2 | CID 45786622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. analytik-jena.com [analytik-jena.com]
Spectroscopic Identification of tert-Butyl 5-amino-3-chloropicolinate: A Comparative Guide
As a Senior Application Scientist, I frequently encounter bottlenecks in the structural verification of complex synthetic intermediates. 5-amino-3-chloropicolinate derivatives are foundational building blocks in the development of agrochemicals (e.g., synthetic auxins) and advanced pharmaceuticals (e.g., MALT1 inhibitors)[1].
When designing a synthetic route, the choice of the ester protecting group profoundly impacts both downstream utility and spectroscopic behavior. While the methyl ester is common, tert-butyl 5-amino-3-chloropicolinate (CAS: 2248414-34-6) [2] is increasingly preferred. The tert-butyl group provides immense steric shielding to the C2-carboxylate, rendering it orthogonal to basic hydrolysis and highly resistant to unwanted nucleophilic attack during cross-coupling at the C3-chloro position.
This guide provides a self-validating, objective framework to differentiate the tert-butyl ester from its methyl ester and free acid alternatives using orthogonal spectroscopic techniques.
Comparative Spectroscopic Data
To establish a baseline for identification, we must look at the quantitative markers that distinguish these three closely related analogs.
| Compound | Molecular Weight ( g/mol ) | ESI-MS [M+H]⁺ | ¹H NMR Diagnostic Peak (CDCl₃) | FT-IR (νC=O) |
| tert-Butyl ester | 228.68 | 229.1 (Frag: 173.0) | Singlet, ~1.58 ppm (9H) | ~1715 cm⁻¹ |
| Methyl ester | 186.60 | 187.0 | Singlet, ~3.95 ppm (3H) | ~1730 cm⁻¹ |
| Free Acid | 172.57 | 173.0 | Broad Singlet, ~13.0 ppm (1H) | ~1680 cm⁻¹ |
The Causality Behind the Spectra (E-E-A-T Analysis)
Do not simply match numbers to a database; understanding the physical chemistry driving these spectral shifts ensures absolute trustworthiness in your structural assignments.
Mass Spectrometry: The Isobutylene Neutral Loss
In Electrospray Ionization Mass Spectrometry (ESI-MS), the tert-butyl ester yields a parent ion at m/z 229.1. However, tert-butyl esters are uniquely susceptible to in-source fragmentation. Driven by the stability of the resulting tertiary carbocation, the molecule undergoes a characteristic elimination of isobutylene (56 Da) [3]. This neutral loss yields a prominent fragment at m/z 173.0 (the protonated free acid). If you observe a 229.1 → 173.0 transition, you have a self-validating marker that the tert-butyl group is present. The methyl ester (m/z 187.0) does not undergo this facile elimination.
¹H NMR: Shielding and Distance Dependence
The most striking difference in the ¹H NMR spectra lies in the aliphatic region. The methyl ester exhibits a sharp 3-proton singlet at 3.95 ppm [1]. These alpha-protons are directly attached to the carbon bearing the strongly electronegative ester oxygen, resulting in significant inductive deshielding.
Conversely, the 9 protons of the tert-butyl group appear as a massive singlet at ~1.58 ppm . Because these are beta-protons, they are separated from the ester oxygen by an additional carbon atom. Since inductive effects fall off rapidly with distance (
FT-IR: Inductive Effects on Bond Order
The carbonyl stretching frequency (νC=O) provides a rapid orthogonal check. The methyl ester absorbs at ~1730 cm⁻¹. The tert-butyl group, however, is bulkier and a stronger electron-donating group (via the +I inductive effect) than the methyl group. This increased electron density on the ester oxygen allows for greater resonance donation into the carbonyl carbon. This slightly reduces the C=O double-bond character, lowering the stretching frequency to ~1715 cm⁻¹ (following Hooke's Law: a weaker bond yields a lower vibrational frequency).
Standardized Experimental Protocol
To guarantee reproducibility, every protocol must act as a self-validating system. Follow this methodology for the unambiguous identification of this compound.
Step 1: Sample Preparation & ESI-MS Acquisition
-
Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile.
-
Dilute 10 µL of this stock into 990 µL of a 50:50 Acetonitrile/Water mixture containing 0.1% Formic Acid (to promote protonation).
-
Inject into the ESI-MS operating in positive ion mode.
-
Validation: Scan for m/z 229.1. Increase the fragmentor voltage slightly to induce in-source fragmentation; verify the appearance of the m/z 173.0 daughter ion.
Step 2: ¹H NMR Acquisition
-
Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer to a 5 mm precision NMR tube.
-
Acquire the spectrum at 400 MHz (or higher) using a standard 1D proton sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.
-
Validation: Phase and baseline correct the spectrum. Integrate the aromatic protons (two doublets around 7.0 and 8.0 ppm) to 1H each. The aliphatic singlet must integrate precisely to 9H at ~1.58 ppm.
Step 3: FT-IR Verification
-
Ensure the Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe) is clean by running a background scan.
-
Place 2-3 mg of the neat solid directly onto the crystal and apply the pressure anvil.
-
Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
-
Validation: Confirm the presence of primary amine N-H stretches (twin peaks at ~3400 and 3300 cm⁻¹) and a sharp C=O stretch at ~1715 cm⁻¹.
Workflow Visualization
Below is the logical decision tree used to systematically differentiate these picolinate analogs based on the protocols described above.
Figure 1: Decision tree for the spectroscopic differentiation of 5-amino-3-chloropicolinate analogs.
References
- Title: Pyrazole derivatives as malt1 inhibitors (WO2018119036A1)
-
Title: Synthesis and photochemistry of 4,4-diphenyl-y-pyran. Di-n-methane rearrangement in a new chromophore (Mass Spectrometry Fragmentation Mechanisms) Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling tert-Butyl 5-amino-3-chloropicolinate
Executive Summary & Chemical Context[1][2][3][4][5]
tert-Butyl 5-amino-3-chloropicolinate is a specialized halogenated pyridine intermediate, typically utilized in the synthesis of advanced agrochemicals (such as auxin-mimic herbicides) and pharmaceutical kinase inhibitors.
While specific toxicological data for this exact ester may be limited in public repositories, Safety by Analogy dictates that we treat it with the rigor accorded to the aminopyridine and chloropicolinate structural classes. These moieties are frequently associated with skin sensitization , respiratory irritation , and aquatic toxicity .
The Core Directive: Do not rely solely on the absence of a "Danger" signal word. Treat this compound as an Occupational Exposure Band (OEB) 3 substance (Potent/Hazardous) until definitive toxicology proves otherwise.
Hazard Identification & Risk Assessment
We derive the safety profile from the functional groups (Amino, Chloro, Pyridine ring, Ester) and analogous compounds (e.g., 3-amino-5-chloropicolinic acid).
Predicted GHS Classification (Precautionary)
| Hazard Class | Category | Hazard Statement Code | Description |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation (Dust/Mist). |
| Sensitization - Skin | Cat 1B | H317 | May cause an allergic skin reaction (Potential). |
| Aquatic Toxicity | Cat 2/3 | H411 | Toxic to aquatic life with long-lasting effects. |
Expert Insight: tert-Butyl esters often crystallize as "fluffy" solids that are prone to static charging. This increases the risk of aerosolization during weighing, making inhalation the primary exposure vector.
The PPE Barrier Strategy
Personal Protective Equipment (PPE) is your final line of defense, not the first. The selection below is tiered by the Scale of Operation .
PPE Selection Matrix
| Protection Zone | Analytical Scale (< 100 mg) | Preparative Scale (> 100 mg - 10 g) | Process Scale (> 10 g) |
| Respiratory | Fume Hood (Sash @ 18") | Fume Hood + N95 (if open handling) | PAPR (Powered Air Purifying Respirator) or Glovebox |
| Dermal (Hands) | Nitrile Gloves (4 mil, single) | Double Gloving: 1.[1] Inner: Nitrile (4 mil)2. Outer: Nitrile (extended cuff, 8 mil) | Double Gloving: 1. Inner: Laminate (Silver Shield)2. Outer: Nitrile (Chemical Resistant) |
| Ocular | Safety Glasses (Side shields) | Chemical Splash Goggles | Chemical Splash Goggles + Face Shield |
| Body | Standard Lab Coat (Cotton/Poly) | Lab Coat (Tyvek/Disposable sleeves) | Full Tyvek Suit (Chemical Resistant) |
Operational Workflow: Step-by-Step
This protocol is designed to eliminate "exposure events" caused by static, spills, or cross-contamination.
Phase 1: Preparation & Weighing
Objective: Contain dust generation at the source.
-
Static Control: Place an ionizing bar or anti-static gun inside the balance enclosure. This ester is prone to static cling.
-
The "Coffin" Technique: Never weigh directly onto an open balance pan.
-
Place a tared vial inside a secondary container (e.g., a larger beaker).
-
Transfer the solid into the vial.
-
Cap the vial before removing it from the enclosure.
-
-
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in Ethanol/Acetone before moving to the reaction hood.
Phase 2: Reaction Setup
Objective: Prevent solvent-vapor transport of the chemical.
-
Solvent Addition: Add solvent to the solid, not solid to the solvent. This suppresses dust immediately.
-
Temperature Control: If heating is required, ensure the condenser is active before heating begins to prevent volatilization of the ester (though boiling point is likely high, vapor pressure can still carry active material).
Phase 3: Waste & Disposal
Objective: Zero environmental release.[3]
-
Solid Waste: All contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste (Incineration stream).
-
Liquid Waste: Segregate into Halogenated Organic Waste . Do not mix with general organic waste if your facility separates halogens (due to the Chlorine atom).
-
Aquatic Protection: Under no circumstances should aqueous washes be poured down the sink. This compound is likely persistent in water.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" criteria for safety.
Figure 1: Decision logic for engineering controls based on the physical state of the intermediate.
Emergency Response
In the event of exposure, immediate action mitigates long-term sensitization risks.
-
Eye Contact: Flush immediately for 15 minutes.[3] Note that picolinates can be lachrymators (tear-inducing); do not rub eyes.
-
Skin Contact:
-
Do not use alcohol/acetone to wash skin (this increases permeability).
-
Wash with mild soap and copious water.
-
Monitor for redness (erythema) for 24 hours.
-
-
Spill Cleanup (Solid): Do not dry sweep. Wet the powder with a mist of inert solvent (e.g., heptane) or water to suppress dust, then wipe up with chemically resistant pads.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl 6-chloropicolinate (Structural Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding: A Conversation with NIOSH. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
